A-77636 hydrochloride
Description
Properties
IUPAC Name |
(1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c21-10-17-14-1-2-16(22)19(23)15(14)6-18(24-17)20-7-11-3-12(8-20)5-13(4-11)9-20;/h1-2,11-13,17-18,22-23H,3-10,21H2;1H/t11?,12?,13?,17-,18-,20?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHPNJVKFAPVOG-QYFJGNGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4CC5=C(C=CC(=C5O)O)C(O4)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C34CC5CC(C3)CC(C5)C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042576 | |
| Record name | A 77636 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145307-34-2 | |
| Record name | (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-2-benzopyran-5,6-diol hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145307-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | A 77636 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-77636 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA6RGP1J4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A-77636 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-77636 hydrochloride is a potent, selective, and long-acting synthetic non-catechol agonist for the dopamine (B1211576) D1 receptor.[1][2] Developed as a research tool and potential therapeutic agent, its unique pharmacological profile has provided significant insights into the role of the D1 receptor in various physiological and pathological processes, including motor control, cognition, and addiction.[2][3] This document provides a comprehensive overview of the mechanism of action of A-77636, detailing its receptor binding, downstream signaling pathways, functional selectivity, and in vivo pharmacological effects. It includes summaries of quantitative data and detailed experimental protocols for key assays used in its characterization.
Core Mechanism of Action: Selective D1 Receptor Agonism
A-77636 acts as a full agonist at the dopamine D1 receptor.[2][4] Its primary mechanism involves binding to and activating D1 receptors, which are predominantly expressed in the striatum and cerebral cortex of the brain.[3] This activation mimics the effect of the endogenous neurotransmitter, dopamine. A-77636 exhibits high selectivity for the D1-like receptor family (D1 and D5) over the D2-like receptor family (D2, D3, D4), making it a valuable tool for dissecting the specific functions of D1 receptor pathways.[5] The compound is functionally inactive at dopamine D2 receptors.[5]
Receptor Binding Affinity
A-77636 demonstrates a high affinity for the dopamine D1 receptor, as determined by radioligand binding assays. In contrast, its optical antipode, A-77641, has a significantly lower affinity, highlighting the stereospecificity of the interaction.[5]
| Compound | Receptor | Affinity (Ki) | pKi |
| A-77636 | Dopamine D1 | 39.8 nM | 7.40 ± 0.09 |
| A-77641 (antipode) | Dopamine D1 | 7200 nM | 5.14 |
Table 1: Receptor Binding Affinities of A-77636 and its antipode. Data sourced from Kebabian et al., 1992.[5]
Post-Receptor Signaling Cascades
Activation of the D1 receptor by A-77636 initiates a cascade of intracellular signaling events. The D1 receptor is a G-protein coupled receptor (GPCR) that is canonically coupled to the Gs alpha subunit (Gαs).[6]
-
Adenylyl Cyclase Activation : Upon agonist binding, the activated Gαs subunit stimulates the enzyme adenylyl cyclase.[4]
-
cAMP Production : Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7]
-
Protein Kinase A (PKA) Activation : cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).[6][8]
-
Downstream Phosphorylation : PKA then phosphorylates numerous downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein) and key regulatory proteins like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), modulating neuronal excitability and gene expression.[6]
A-77636 is a potent activator of this pathway, stimulating cAMP production with high efficacy.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-77636 - Wikipedia [en.wikipedia.org]
- 3. A-77636 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Document: Conformational analysis of D1 dopamine receptor agonists: pharmacophore assessment and receptor mapping. (CHEMBL1129293) - ChEMBL [ebi.ac.uk]
- 5. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
A-77636 Hydrochloride: A Technical Guide to its Dopamine D1 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of A-77636 hydrochloride, a potent and selective agonist for the dopamine (B1211576) D1 receptor. The document outlines its binding affinity and functional selectivity, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Receptor Binding and Functional Activity Profile
This compound, with the chemical structure ((1R,3S) 3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride), demonstrates high affinity and potent agonist activity at the dopamine D1 receptor.[1][2] Its selectivity is primarily characterized by its significantly lower activity at the dopamine D2 receptor.
Quantitative Data Summary
Table 1: Receptor Binding Affinity
| Receptor | Radioligand | Tissue/Cell Source | Kᵢ (nM) | pKᵢ | Reference |
| Dopamine D1 | [³H]SCH 23390 | Not Specified | 39.8 | 7.40 ± 0.09 | [1][2] |
Table 2: Functional Agonist Activity
| Assay / Tissue | Measured Effect | EC₅₀ (nM) | pEC₅₀ | Intrinsic Activity (% of Dopamine) | Reference |
| Adenylyl Cyclase Activation (Fish Retina) | cAMP Production | 1.1 | 8.13 | 102% | [1] |
| Adenylyl Cyclase Activation (Rat Caudate-Putamen) | cAMP Production | - | 8.97 | 134% | [1] |
| Functional Assay (Dopamine D2) | Not Specified | >10,000 | <5 | Functionally Inactive | [1] |
Signaling Pathway and Experimental Workflow
D1 Receptor Signaling Cascade
Activation of the D1 receptor by A-77636 initiates a well-defined intracellular signaling cascade. The D1 receptor is a G-protein coupled receptor (GPCR) that couples to the stimulatory G-protein, Gαs/olf. This interaction triggers a conformational change, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates numerous downstream protein targets, modulating neuronal activity.
Experimental Workflow for Selectivity Profiling
The determination of a compound's receptor selectivity involves a multi-stage process, starting with in vitro assays to determine binding affinity and functional activity, followed by in vivo models to assess physiological effects and target engagement.
References
- 1. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
A-77636 Hydrochloride: A Technical Guide to its Ki Value and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of A-77636 hydrochloride, a potent and selective dopamine (B1211576) D1 receptor agonist. The document details its binding affinity (Ki value), the experimental protocols used for its determination, and the associated signaling pathways.
Quantitative Binding Data
This compound demonstrates high affinity and selectivity for the dopamine D1 receptor. The compound is functionally inactive at the dopamine D2 receptor, highlighting its specificity.[1][2] The key quantitative data for its binding affinity are summarized in the table below.
| Parameter | Value | Receptor | Notes |
| Ki | 39.8 nM | Dopamine D1 | The inhibition constant, indicating the concentration of the ligand that will bind to half the available receptors at equilibrium.[1][2][3][4][5] |
| pKi | 7.40 | Dopamine D1 | The negative logarithm of the Ki value.[1][2][5] |
| pEC50 | 8.97 | D1-like receptors | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.[6] |
| pEC50 | < 5 | D2-like receptors | Demonstrates significantly lower potency at D2-like receptors, indicating selectivity.[6] |
Experimental Protocols
The determination of the Ki value for this compound is typically achieved through a competitive radioligand binding assay. The following is a detailed methodology representative of the key experiments cited in the literature.
Radioligand Displacement Binding Assay
This assay measures the affinity of a test compound (A-77636) by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target receptor (dopamine D1 receptor).
1. Materials and Reagents:
- Tissue Preparation: Rat striatal membranes are a common source of dopamine D1 receptors.
- Radioligand: [3H]SCH 23390, a selective D1 antagonist, is frequently used.
- Test Compound: this compound at various concentrations.
- Assay Buffer: Typically a Tris-HCl buffer containing ions like MgCl2, KCl, CaCl2, and NaCl.
- Scintillation Cocktail: For detection of radioactivity.
- Glass Fiber Filters: To separate bound from unbound radioligand.
2. Experimental Workflow:
3. Incubation Conditions:
- The reaction mixture containing the membranes, radioligand, and varying concentrations of A-77636 is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
4. Data Analysis:
- The amount of radioactivity bound to the filters is measured using a scintillation counter.
- The data are plotted as the percentage of specific binding versus the logarithm of the A-77636 concentration to generate a competition curve.
- The IC50 (the concentration of A-77636 that displaces 50% of the radioligand) is determined from this curve.
- The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
A-77636, as a dopamine D1 receptor agonist, primarily exerts its effects through the activation of Gs/olf protein-coupled signaling cascades. Stimulation of the D1 receptor initiates a series of intracellular events, with the canonical pathway involving the adenylyl cyclase/cAMP system.
Dopamine D1 Receptor Signaling Cascade
Upon binding of A-77636 to the dopamine D1 receptor, the associated Gs/olf protein is activated. This, in turn, stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream effector proteins, such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein 32) and CREB (cAMP response element-binding protein), ultimately leading to the modulation of neuronal activity and gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 4. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | springermedizin.de [springermedizin.de]
- 5. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
A-77636 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-77636 hydrochloride is a potent, selective, and orally active full agonist of the dopamine (B1211576) D1 receptor.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes a detailed summary of its binding affinity and functional potency, comprehensive experimental protocols for its synthesis and key biological assays, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Discovery and Pharmacological Profile
A-77636 was discovered by Abbott Laboratories and identified as a selective dopamine D1 receptor agonist with potential therapeutic applications, particularly in the treatment of Parkinson's disease.[4][5][6] It demonstrates high affinity and full agonist activity at the D1 receptor, with significantly lower affinity for the D2 receptor, contributing to its selective pharmacological profile.[2][7] The compound has shown efficacy in animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated marmoset models.[1][5] However, its development has been limited due to the rapid induction of tolerance observed in in vivo studies.[6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency across different experimental systems.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| Dopamine D1 Receptor | 39.8 nM | Rat | [2][3] |
| Dopamine D1 Receptor (pKi) | 7.40 ± 0.09 | Rat | [2] |
| Functional Potency (EC50) | |||
| Dopamine D1 Receptor (cAMP) | 1.1 nM | Fish Retina | [1] |
| Dopamine D1 Receptor (pEC50) | 8.13 | Fish Retina | [1] |
| Dopamine D1 Receptor (pEC50) | 8.97 | Rat Caudate-Putamen | [7] |
| In Vivo Efficacy (ED50) | |||
| Rotational Behavior | 0.32 µmol/kg s.c. | 6-OHDA-lesioned rats | [1] |
| Forelimb Clonus | 12.3 µmol/kg s.c. | Rats | [1] |
| Forelimb Clonus | 12.1 µmol/kg s.c. | Mice | [1] |
Synthesis of this compound
The enantioselective synthesis of this compound is a multi-step process. The following diagram illustrates the general synthetic workflow.
Detailed Experimental Protocol for Synthesis
The following protocol is a detailed description of the enantioselective synthesis of (1R,3S)-3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride (this compound).[8]
Step 1: Asymmetric Reduction
-
A solution of the starting ketone in an appropriate solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C).
-
A chiral reducing agent (e.g., a borane (B79455) complex with a chiral oxazaborolidine catalyst) is added dropwise.
-
The reaction is stirred at low temperature until completion, monitored by TLC.
-
The reaction is quenched, and the chiral alcohol is isolated and purified.
Step 2: Epoxidation
-
The chiral alcohol is dissolved in a suitable solvent (e.g., dichloromethane).
-
An epoxidizing agent (e.g., m-chloroperoxybenzoic acid) is added portion-wise at 0 °C.
-
The reaction is stirred until the starting material is consumed.
-
The crude epoxide is obtained after workup and used in the next step without further purification.
Step 3: Ring Opening and Coupling
-
An aryllithium reagent is prepared from the corresponding aryl bromide and n-butyllithium at -78 °C in THF.
-
A solution of the crude epoxide in THF is added to the aryllithium solution.
-
A Lewis acid (e.g., BF3·OEt2) is added to facilitate the ring-opening reaction.
-
The reaction mixture is warmed to room temperature and then quenched.
-
The coupled product is isolated and purified by chromatography.
Step 4: Cyclization
-
The coupled product is treated with an aminoacetaldehyde synthon in the presence of a catalytic amount of a Lewis acid (e.g., TMSOTf) in a solvent like acetonitrile. This step forms the benzopyran ring system.
Step 5: Deprotection
-
The protecting groups on the hydroxyl functions are removed. For example, methoxy (B1213986) groups can be cleaved using a strong acid like HBr or a Lewis acid such as BBr3.
Step 6: Salt Formation
-
The free base of A-77636 is dissolved in a suitable solvent (e.g., DME).
-
A solution of hydrochloric acid in the same or a miscible solvent is added to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed, and dried to yield this compound.
Mechanism of Action and Signaling Pathway
A-77636 acts as a full agonist at the dopamine D1 receptor, which is a Gs protein-coupled receptor (GPCR).[9][10] Upon binding, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the observed physiological effects.
Key Experimental Protocols
Dopamine D1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of A-77636 for the dopamine D1 receptor.
Materials:
-
Rat striatal membranes (source of D1 receptors)
-
[3H]-SCH23390 (radioligand)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add rat striatal membranes, [3H]-SCH23390 (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound dilutions.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for A-77636 using appropriate software.
cAMP Functional Assay
This protocol outlines a method to measure the functional agonism of A-77636 at the D1 receptor by quantifying cAMP production.
Materials:
-
Cells expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells)
-
This compound (test compound)
-
Forskolin (positive control, adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor)
-
Assay buffer (e.g., HBSS with HEPES and BSA)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Plate the D1 receptor-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer containing IBMX.
-
Aspirate the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the EC50 value for A-77636.
In Vivo 6-OHDA-Lesioned Rat Model of Parkinson's Disease
This protocol describes the creation and use of a unilateral 6-OHDA lesion model in rats to assess the antiparkinsonian effects of A-77636.
Materials:
-
Sprague-Dawley rats
-
6-hydroxydopamine (6-OHDA)
-
Desipramine (B1205290) (to protect noradrenergic neurons)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
This compound
-
Rotational behavior monitoring system
Procedure:
-
Lesioning:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Administer desipramine (e.g., 25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Inject 6-OHDA into the medial forebrain bundle (MFB) of one hemisphere.
-
Allow the animals to recover for at least 2 weeks.
-
-
Behavioral Testing:
-
Administer this compound (e.g., subcutaneously or orally) to the lesioned rats.
-
Place the animals in a circular arena and record their rotational behavior (contralateral turns) for a defined period (e.g., 90-120 minutes).
-
Quantify the number of full contralateral rotations to assess the drug's efficacy.
-
Conclusion
This compound remains a significant tool compound for studying the dopamine D1 receptor system. Its high potency and selectivity have provided valuable insights into the role of D1 receptor agonism in motor control and its potential as a therapeutic strategy for Parkinson's disease. Despite the challenge of in vivo tolerance, the information compiled in this technical guide regarding its synthesis, pharmacological properties, and experimental methodologies will continue to be of great value to the scientific community engaged in dopamine receptor research and the development of novel therapeutics for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Behavioral Phenotypes Associated with MPTP Induction of Partial Lesions in Common Marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REM Sleep Behavior Disorder in the Marmoset MPTP Model of Early Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MS Binding Assays for D1 and D5 Dopamine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modeling Parkinson's disease in the common marmoset (Callithrix jacchus): overview of models, methods, and animal care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
A-77636 Hydrochloride: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-77636 hydrochloride is a potent and selective full agonist of the dopamine (B1211576) D1 receptor. It has been investigated for its potential therapeutic effects in conditions associated with dopaminergic dysfunction, most notably Parkinson's disease. As a non-catechol agonist, A-77636 represented an advancement in the development of D1 receptor ligands with improved pharmacokinetic properties over earlier catecholamine-based compounds. This technical guide provides a comprehensive overview of the preclinical research findings for A-77636, focusing on its mechanism of action, in vitro and in vivo pharmacology, and what is known about its safety profile. The information is presented to support further research and drug development efforts in the field of dopaminergic signaling.
Mechanism of Action
A-77636 acts as a selective agonist at the dopamine D1 receptor. The D1 receptor is a Gs/olf-coupled G-protein coupled receptor (GPCR) predominantly expressed in the striatum and cerebral cortex.[1] Upon binding of an agonist like A-77636, the receptor undergoes a conformational change, leading to the activation of the associated Gαs/olf subunit. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).[3] The phosphorylation of these targets ultimately modulates neuronal excitability and gene expression, mediating the physiological and behavioral effects of D1 receptor activation.[1][3]
Data Presentation
In Vitro Pharmacology
The following tables summarize the quantitative data on the binding affinity and functional potency of A-77636 at dopamine receptors.
Table 1: Receptor Binding Affinity of A-77636
| Receptor | Ligand | Preparation | Ki (nM) | pKi | Reference |
| Dopamine D1 | A-77636 | Not Specified | 39.8 | 7.40 ± 0.09 | [4] |
Table 2: Functional Potency of A-77636
| Assay | Preparation | EC50 (nM) | pEC50 | Intrinsic Activity (% of Dopamine) | Reference |
| Adenylyl Cyclase Activation | Fish Retina | 1.1 | 8.13 | 102% | [4] |
| Adenylyl Cyclase Activation | Rat Caudate-Putamen | Not Specified | 8.97 | 134% | [4] |
| Functional Assay | Dopamine D2 Receptors | Not Specified | > 10,000 | Inactive | [4] |
In Vivo Pharmacology
Table 3: In Vivo Effects of A-77636
| Animal Model | Effect | Route of Administration | Effective Dose | Reference |
| 6-OHDA-Lesioned Rats | Contralateral turning | Not Specified | Not Specified | [4] |
| MPTP-Treated Marmosets | Increased locomotor activity, decreased parkinsonian symptoms | Subcutaneous or Oral | Not Specified | [4] |
| Aged Monkeys | Improved spatial working memory (low doses), Impaired performance (high doses) | Not Specified | Dose-dependent | [5] |
| Neonatal 6-OHDA-Lesioned Rats | Increased oral activity | Intraperitoneal | 0.01 mg/kg | [6] |
Experimental Protocols
Dopamine D1 Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of a test compound like A-77636 for the dopamine D1 receptor using a radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of A-77636 for the dopamine D1 receptor.
Materials:
-
Radioligand: [3H]SCH23390 (a selective D1 antagonist)
-
Tissue Preparation: Rat striatal membranes
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Non-specific Binding Control: cis(Z)-flupenthixol (300 nM)
-
Test compound (A-77636) at various concentrations
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous dopamine and other interfering substances. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the rat striatal membrane homogenate (1.9 mg tissue/ml), [3H]SCH23390 (at a concentration near its Kd, e.g., 1.8 nM), and varying concentrations of A-77636.[7]
-
Incubation: Incubate the mixture for 45 minutes at 30°C.[7]
-
Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the A-77636 concentration. Calculate the IC50 value (the concentration of A-77636 that inhibits 50% of the specific binding of [3H]SCH23390) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol describes a method to measure the functional agonism of A-77636 at the D1 receptor by quantifying the intracellular accumulation of cAMP.
Objective: To determine the EC50 and intrinsic activity of A-77636 in stimulating cAMP production.
Materials:
-
Cell Line: SK-N-MC cells (a human neuroblastoma cell line endogenously expressing D1 receptors) or HEK293 cells stably expressing the human D1 receptor.[8][9]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) with supplements.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
Test compound (A-77636) at various concentrations.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).[1]
-
96-well or 384-well cell culture plates.
Procedure:
-
Cell Culture: Culture the cells in appropriate flasks and seed them into 96-well or 384-well plates. Allow the cells to attach and grow to a suitable confluency.
-
Pre-incubation: On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
Compound Addition: Add varying concentrations of A-77636 to the cells. Include a vehicle control for basal cAMP levels and a known D1 agonist as a positive control.
-
Stimulation: Incubate the cells with the compounds for a defined period (e.g., 10-30 minutes) at 37°C.[9]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the A-77636 concentration. Use non-linear regression to determine the EC50 (the concentration of A-77636 that produces 50% of the maximal response) and the Emax (the maximum effect). The intrinsic activity can be expressed as a percentage of the maximal response to a reference full agonist like dopamine.
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway Activated by A-77636.
References
- 1. benchchem.com [benchchem.com]
- 2. innoprot.com [innoprot.com]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced oral activity response to A77636 in neonatal 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A-77636 Hydrochloride: An In-Depth Technical Guide on its Effects on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-77636 hydrochloride is a potent, selective, and long-acting dopamine (B1211576) D1 receptor agonist that has been extensively studied for its pronounced effects on locomotor activity.[1][2][3][4] As a non-catechol agonist, it represented a significant development in the exploration of dopaminergic pathways.[5] This technical guide provides a comprehensive overview of the effects of A-77636 on locomotor function, detailing its mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing its signaling pathway and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug development.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating the dopamine D1 receptor.[1][2][3] It has a high affinity for the D1 receptor, with a Ki value of 39.8 nM.[1][2][4] The activation of the D1 receptor, a G-protein coupled receptor (GPCR), primarily involves the stimulation of the Gαs/olf subunit.[6] This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6] The subsequent activation of protein kinase A (PKA) and other downstream effectors modulates neuronal excitability and gene expression, ultimately influencing motor behavior.[6] Notably, A-77636 has been characterized as a "super agonist" for β-arrestin2 recruitment, a process linked to receptor desensitization and internalization, which may contribute to the observed rapid tolerance (tachyphylaxis) to its locomotor effects.[5][7][8]
Signaling Pathway of A-77636
Caption: Signaling cascade initiated by A-77636 binding to the D1 receptor.
Quantitative Data on Locomotor Effects
The effects of A-77636 on locomotor activity are dose-dependent and can vary based on the animal model and experimental conditions.
| Animal Model | Dose Range (Route) | Observed Effect on Locomotor Activity | Reference |
| Mice (Swiss-Webster) | 1, 3 mg/kg (s.c.) | Little change in locomotor activity when administered alone. | [2] |
| Mice (Swiss-Webster) | 10 mg/kg (s.c.) | Significant and substantial decrease in locomotor activity when administered alone. | [2] |
| Mice (Swiss-Webster) | 1-10 mg/kg (s.c.) | Dose-related decrease in cocaine-induced locomotor activity. | [9] |
| Rats (6-OHDA-lesioned) | 0-3.2 µmol/kg (s.c.) | Elicits contralateral rotational behavior (ED50 = 0.32 µmol/kg). | [2][4] |
| Rats | Not specified | Produces forelimb clonus (ED50 = 12.3 µmol/kg s.c.). | [2][4] |
| Marmosets (MPTP-treated) | 0.5, 1.0, 2.0 µmol/kg (p.o.) | Increases locomotor activity and decreases parkinsonian symptoms. | [1][2][4] |
| Mice (hD1 knock-in) | Daily administration | Shows complete tachyphylaxis (tolerance) by day 2. | [7] |
Experimental Protocols
The following protocols are representative of the methodologies used to assess the effects of A-77636 on locomotor activity.
Open Field Test for Locomotor Activity in Mice
-
Animals: Drug-naive Swiss-Webster mice.[9]
-
Apparatus: Polypropylene cages (e.g., 24 x 45 x 15 cm) equipped with photocell beams to detect horizontal movement (e.g., Photobeam Activity System).[10]
-
Habituation: Mice are placed in the activity boxes for a 30-minute acclimatization period before drug administration.[10]
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via subcutaneous (s.c.) injection at specified doses.[2][10]
-
Data Collection: Immediately following injection, locomotor activity, measured by the number of photocell beam interruptions, is recorded for a set duration, typically 30 to 60 minutes.[9][10]
-
Analysis: Data are often analyzed as total locomotor counts or distance traveled over the session. Statistical comparisons are made between different dose groups and a vehicle-treated control group.
Rotational Behavior in 6-OHDA-Lesioned Rats
-
Animal Model: Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway. This model mimics the dopamine depletion seen in Parkinson's disease.
-
Drug Administration: A-77636 is administered subcutaneously.[1]
-
Observation: The primary endpoint is the number of contralateral turns (rotations away from the lesioned side) over a prolonged period (e.g., >20 hours), as D1 receptor stimulation in the denervated striatum leads to this behavior.[1][2]
-
Pharmacological Validation: To confirm the D1 receptor-mediated effect, the rotational behavior can be blocked by pretreatment with a D1 receptor antagonist like SCH 23390, but not by a D2-selective antagonist such as haloperidol.[1][2]
General Experimental Workflow
Caption: A generalized workflow for assessing locomotor activity.
Discussion and Conclusion
This compound is a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in locomotor control. Its effects are complex and dose-dependent, ranging from minimal impact at lower doses to a significant reduction in spontaneous locomotion at higher doses in mice.[2] In contrast, it can stimulate locomotor activity in parkinsonian animal models, highlighting the context-dependent nature of its effects.[1][2][4] The development of rapid tolerance to A-77636's locomotor effects, likely due to its strong engagement of β-arrestin and subsequent receptor internalization, is a critical consideration for its therapeutic potential.[5][7][11] The detailed experimental protocols and signaling pathways outlined in this guide provide a solid foundation for researchers designing and interpreting studies involving this potent D1 receptor agonist. Future research may continue to explore the nuances of D1 receptor signaling and the development of agonists with more favorable therapeutic profiles.
References
- 1. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. A-77636 | Dopamine Receptor | TargetMol [targetmol.com]
- 5. A-77636 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of D1 dopamine receptor-mediated locomotor stimulation in M4 muscarinic acetylcholine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Profile of A-77636 Hydrochloride: A Technical Overview for Preclinical Research
An in-depth examination of the potent and selective dopamine (B1211576) D1 receptor agonist, A-77636 hydrochloride, reveals a complex profile of effects across various animal models. This technical guide synthesizes key findings on its in vivo activity, offering researchers and drug development professionals a comprehensive resource on its behavioral, neurochemical, and cellular impact. The data underscores its potential in models of Parkinson's disease and its influence on cognitive functions, while also highlighting limitations such as the rapid development of tolerance.
This compound is a selective dopamine D1 receptor agonist that has been instrumental in elucidating the role of this receptor in the central nervous system.[1] Its high affinity and potency at the D1 receptor have made it a valuable tool in preclinical studies. This document provides a detailed summary of its in vivo effects, supported by quantitative data, experimental protocols, and visualizations of the underlying signaling pathways and experimental designs.
Quantitative In Vivo Pharmacology
The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound, providing a clear comparison of its effects across different experimental paradigms.
| Parameter | Value | Species | Tissue/Assay | Reference |
| Receptor Binding Affinity | ||||
| pKi (D1 Receptor) | 7.40 +/- 0.09 | Receptor Binding Assay | [1] | |
| Ki (D1 Receptor) | 39.8 nM | Receptor Binding Assay | [1] | |
| Functional Agonist Activity | ||||
| pEC50 (D1 Receptor) | 8.13 | Fish | Retina | [1] |
| EC50 (D1 Receptor) | 1.1 nM | Fish | Retina | [1] |
| Intrinsic Activity (D1 Receptor) | 102% of dopamine | Fish | Retina | [1] |
| pEC50 (D1 Receptor) | 8.97 | Rat | Caudate-Putamen | [1] |
| Intrinsic Activity (D1 Receptor) | 134% of dopamine | Rat | Caudate-Putamen | [1] |
| EC50 (D2 Receptor) | > 10 µM | Functional Assay | [1] |
Table 1: Receptor Binding and Functional Potency of this compound. This table highlights the high affinity and potency of A-77636 for the dopamine D1 receptor, with significantly lower activity at the D2 receptor.
| Animal Model | Dose | Route | Effect | Duration | Reference |
| Antiparkinsonian Effects | |||||
| 6-OHDA Lesioned Rats | Not Specified | Not Specified | Contralateral turning | > 20 hours | [1] |
| MPTP-Treated Marmosets | Not Specified | Subcutaneous or Oral | Increased locomotor activity, decreased parkinsonian symptoms | Not Specified | [1] |
| Neurochemical Effects | |||||
| Wistar Rats | 4 µmol/kg | s.c. | > 230% increase in cortical and hippocampal acetylcholine (B1216132) release | > 3 hours | [2] |
| Wistar Rats | 1 µmol/kg | s.c. | Significant increase in cortical acetylcholine release | Not Specified | [2] |
| Cognitive Effects | |||||
| Aged Monkeys | Low Doses | Not Specified | Improved delayed response performance | Not Specified | [3] |
| Aged Monkeys | High Doses | Not Specified | Impaired or no effect on delayed response performance | Not Specified | [3] |
| Effects on Cocaine-Induced Behavior | |||||
| Swiss-Webster Mice | 1-10 mg/kg | Not Specified | Dose-related decrease in cocaine-induced locomotor activity | Not Specified | [4] |
| Rats | 0.56-1.7 mg/kg | IP | Attenuated the discriminative-stimulus effects of cocaine | Not Specified | [4] |
Table 2: Summary of In Vivo Behavioral and Neurochemical Effects of this compound. This table outlines the diverse in vivo effects of A-77636 in various animal models, demonstrating its potential therapeutic applications and dose-dependent cognitive effects.
Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to characterize the in vivo effects of this compound.
Rodent Model of Parkinson's Disease (6-OHDA Lesioned Rats)
A widely used model to study Parkinson's disease involves the unilateral lesion of the nigrostriatal dopaminergic pathway with 6-hydroxydopamine (6-OHDA). This lesion results in a loss of dopamine in the striatum on one side of the brain, leading to characteristic motor deficits.
Administration of A-77636 to these animals elicits prolonged contralateral turning behavior, which is a hallmark of dopamine D1 receptor agonist activity in this model.[1] This effect can be blocked by the D1 receptor antagonist SCH 23390.[1]
In Vivo Microdialysis for Acetylcholine Release
To measure the impact of A-77636 on neurotransmitter release, in vivo microdialysis is employed in awake, freely moving rats. This technique allows for the sampling of extracellular fluid from specific brain regions.
The experimental protocol involves the stereotaxic implantation of a microdialysis probe into the frontal cortex and hippocampus. Following a recovery period, artificial cerebrospinal fluid is perfused through the probe, and dialysate samples are collected at regular intervals. After establishing a stable baseline of acetylcholine release, A-77636 is administered, and subsequent changes in acetylcholine levels are measured using high-performance liquid chromatography (HPLC).
Signaling Pathways of this compound
A-77636 exerts its effects primarily through the activation of the dopamine D1 receptor, a G protein-coupled receptor (GPCR) that is predominantly coupled to the Gαs/olf G-protein.[5] This initiates a canonical signaling cascade that plays a crucial role in neuronal function.
Activation of the D1 receptor by A-77636 leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets.[5] These targets include transcription factors and other signaling proteins like DARPP-32, ultimately leading to changes in gene expression and neuronal excitability.[5]
It is important to note that prolonged activation of the D1 receptor by A-77636 can lead to receptor desensitization and the development of rapid behavioral tolerance.[6] This is thought to be due to the slow dissociation of A-77636 from the receptor, leading to persistent activation and subsequent receptor internalization.[6][7]
Concluding Remarks
This compound remains a critical pharmacological tool for investigating the in vivo functions of the dopamine D1 receptor. Its potent and selective agonist activity has provided valuable insights into the receptor's role in motor control, cognition, and the pathophysiology of neurological and psychiatric disorders. The data compiled in this guide underscore its efficacy in animal models of Parkinson's disease and its complex, dose-dependent effects on cognitive function. However, the propensity for rapid tolerance development is a significant consideration for its therapeutic potential. Future research may focus on developing D1 receptor agonists with a more favorable profile, balancing potent therapeutic effects with a reduced liability for tolerance.
References
- 1. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potent and selective dopamine D1 receptor agonist A-77636 increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A-77636 Hydrochloride vs. Other D1 Receptor Agonists: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of A-77636 hydrochloride with other prominent dopamine (B1211576) D1 receptor agonists, focusing on their pharmacological properties, experimental evaluation, and underlying signaling mechanisms.
Introduction to D1 Receptor Agonists
The dopamine D1 receptor, a Gαs/olf-coupled G protein-coupled receptor (GPCR), is a key modulator of neuronal function, playing critical roles in motor control, cognition, and reward pathways. Its activation initiates a signaling cascade predominantly through adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Dysregulation of D1 receptor signaling is implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia, making it a significant target for therapeutic intervention. This has led to the development of numerous D1 receptor agonists, each with distinct pharmacological profiles. This document focuses on this compound, a potent and selective D1 receptor agonist, and provides a comparative analysis with other well-characterized D1 agonists such as SKF-81297, SKF-82958, and dihydrexidine (B1670578).
Comparative Pharmacological Data
The following tables summarize the quantitative data for this compound and other D1 receptor agonists, providing a basis for comparison of their binding affinities, functional potencies, and selectivity.
Table 1: D1 Receptor Binding Affinities
| Compound | Ki (nM) | pKi | IC50 (nM) | Radioligand | Tissue/Cell Line | Reference |
| A-77636 | 39.8 | 7.40 ± 0.09 | [3H]SCH23390 | Rat Striatum | [1] | |
| Dihydrexidine | 3 (high affinity site), 75 (low affinity site) | ~10 | [3H]SCH23390 | Rat Striatal Membranes | [2] |
Note: Data for SKF-81297 and SKF-82958 binding affinities were not consistently available in the searched literature in a directly comparable format.
Table 2: Functional Potency at D1 Receptors (cAMP Accumulation)
| Compound | EC50 (nM) | pEC50 | Intrinsic Activity | Cell Line | Reference |
| A-77636 | 8.97 | Potent Agonist | Not Specified | [3] | |
| Dihydrexidine | Full Efficacy Agonist | Rat Striatum | [2] |
Note: Direct, side-by-side comparative EC50 values for all listed agonists from a single study were not available in the search results.
Table 3: Selectivity Profile
| Compound | D1 vs. D2 Receptor Selectivity | Other Receptor Affinities | Reference |
| A-77636 | High selectivity for D1 over D2 (pEC50 < 5 for D2-like receptors) | Functionally inactive at D2 receptors. | [3] |
| Dihydrexidine | ~10-12:1 for D1 over D2 | IC50 = 130 nM for D2 receptors; IC50 = ~230 nM for α2-adrenoreceptors. | [2][4] |
Signaling Pathways and Experimental Workflows
D1 Receptor Signaling Pathway
Activation of the D1 receptor by an agonist like this compound primarily triggers the Gαs/olf-GTP-dependent activation of adenylyl cyclase (AC). This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to a cascade of cellular responses that modulate neuronal excitability and gene expression.[5]
Caption: Canonical D1 receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a ligand for a receptor. The following workflow outlines a typical competition binding assay to determine the Ki of a test compound like A-77636.
Caption: Workflow for a competition radioligand binding assay.
Logical Relationship of D1 Agonists
The relationship between these D1 agonists can be understood in terms of their chemical class, selectivity, and efficacy.
Caption: Classification and properties of selected D1 agonists.
Detailed Experimental Protocols
Radioligand Competition Binding Assay for D1 Receptors
Objective: To determine the binding affinity (Ki) of a test compound for the D1 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human D1 receptor (e.g., CHO or HEK293 cells) or from rat striatum.
-
Radioligand: [3H]SCH23390 (a selective D1 antagonist).
-
Test compound (e.g., this compound) at a range of concentrations.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
-
Vacuum filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of the unlabeled test compound.
-
A fixed concentration of [3H]SCH23390 (typically at its Kd value).
-
Cell membrane preparation.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a non-radiolabeled D1 antagonist (e.g., 1 µM SCH23390).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) and efficacy of a test compound at the D1 receptor.
Materials:
-
A cell line stably expressing the human D1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Test compound (e.g., this compound) at a range of concentrations.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).
-
96-well or 384-well cell culture plates.
Procedure:
-
Cell Culture: Plate the D1 receptor-expressing cells in multi-well plates and grow to a suitable confluency.
-
Assay Preparation: On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for a short period.
-
Compound Addition: Add varying concentrations of the test compound to the wells. Include a positive control (a known D1 agonist like dopamine) and a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
-
Intrinsic activity can be expressed relative to the Emax of a full agonist like dopamine.
-
Conclusion
This compound is a valuable research tool characterized by its high potency and selectivity for the D1 receptor. Its pharmacological profile, particularly its high selectivity over the D2 receptor, distinguishes it from some other D1 agonists like dihydrexidine, which exhibits notable affinity for D2 and other receptors. The benzazepine-based agonists, SKF-81297 and SKF-82958, are also potent D1 agonists, though direct and comprehensive comparative data on their binding affinities and functional potencies alongside A-77636 from single studies are limited in the available literature. The choice of D1 agonist for a particular study will depend on the specific requirements for selectivity, efficacy, and pharmacokinetic properties. The experimental protocols and comparative data provided in this guide are intended to assist researchers in the selection and evaluation of these important pharmacological agents.
References
- 1. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 77636 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 4. D1/D2-dopamine receptor agonist dihydrexidine stimulates inspiratory motor output and depresses medullary expiratory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A-77636 Hydrochloride: A Technical Guide for Parkinson's Disease Research
Executive Summary: A-77636 hydrochloride is a potent, selective, and orally active full agonist for the dopamine (B1211576) D1 receptor. It has demonstrated significant anti-parkinsonian effects in preclinical rodent and primate models by stimulating the Gαs/olf-coupled signaling pathway, thereby compensating for the loss of endogenous dopamine. However, its therapeutic potential has been significantly hindered by the rapid development of tolerance, or tachyphylaxis. This phenomenon is attributed to its unique pharmacological properties, specifically its slow dissociation from the D1 receptor, which leads to prolonged receptor activation, subsequent desensitization, and internalization mediated by β-arrestin. This technical guide provides an in-depth overview of A-77636's mechanism of action, summarizes key preclinical data, details common experimental protocols, and visualizes the critical signaling and experimental pathways relevant to its study in the context of Parkinson's disease.
Introduction: The Dopamine D1 Receptor in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the profound loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal death leads to a significant dopamine deficit in the striatum, disrupting the regulation of motor function. The dopamine D1 receptor, a G-protein coupled receptor (GPCR) highly expressed in the striatum, plays a crucial role in mediating voluntary movement, cognition, and motivation.[1] Stimulation of the D1 receptor activates the "direct pathway" of the basal ganglia, facilitating movement. Consequently, direct-acting D1 receptor agonists have been a major focus of research to restore motor function in PD by bypassing the degenerating presynaptic neurons and directly stimulating postsynaptic receptors.
This compound: A Potent D1 Receptor Agonist
A-77636 is a non-dopamine, benzopyran-derived compound identified as a highly selective and potent D1 receptor full agonist.[2][3] It is functionally inactive at the dopamine D2 receptor, allowing for the specific investigation of D1-mediated effects.[3] Its oral bioavailability and long duration of action in preclinical models made it a valuable tool for exploring the therapeutic potential of D1 receptor agonism.[1][4]
Data Presentation: In Vitro Profile
The following table summarizes the binding affinity and functional potency of A-77636 for the dopamine D1 receptor.
| Parameter | Value | Species/System | Reference |
| Ki (Binding Affinity) | 39.8 nM | Rat Striatum | [2][3][4] |
| pKi | 7.40 ± 0.09 | Rat Striatum | [2][4] |
| EC50 (Functional Potency) | 1.1 nM | Fish Retina (cAMP) | [2][4] |
| pEC50 | 8.13 | Fish Retina (cAMP) | [2][4] |
Mechanism of Action and Signaling Pathway
A-77636 exerts its effects by mimicking dopamine at the D1 receptor. As a Gαs/olf-coupled receptor, its activation initiates a canonical signaling cascade involving the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[5][6]
Canonical D1 Receptor Signaling Cascade:
-
Agonist Binding: A-77636 binds to and activates the D1 receptor.
-
G-Protein Activation: The receptor-agonist complex activates the associated stimulatory G-protein (Gαs/olf).
-
Adenylyl Cyclase Stimulation: The activated G-protein stimulates adenylyl cyclase (AC), an enzyme that converts ATP into the second messenger cAMP.[5]
-
PKA Activation: Elevated intracellular cAMP levels lead to the activation of PKA.[5][7][[“]]
-
Downstream Phosphorylation: PKA phosphorylates numerous downstream targets, including DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa), which modulates neuronal excitability and gene expression, ultimately facilitating motor output.[6]
Preclinical Efficacy in Parkinson's Disease Models
A-77636 has demonstrated robust efficacy in reversing motor deficits in the two most common preclinical models of Parkinson's disease.
-
6-OHDA-Lesioned Rodents: In rats with unilateral 6-hydroxydopamine (6-OHDA) lesions, a model that mimics the one-sided dopamine depletion seen in early PD, A-77636 induces strong and prolonged contralateral turning behavior.[2] This is a standard measure of anti-parkinsonian drug efficacy, indicating successful stimulation of the denervated striatum.
-
MPTP-Treated Primates: In marmosets treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that causes parkinsonism in primates, A-77636 administration (both subcutaneous and oral) was shown to increase locomotor activity and significantly decrease the severity of parkinsonian symptoms.[2][4]
Data Presentation: In Vivo Efficacy
The following table summarizes the effective doses of A-77636 in various preclinical behavioral assays.
| Animal Model | Assay | Effective Dose (ED50 / Range) | Route | Reference |
| 6-OHDA Rat | Contralateral Rotation | ED50: 0.32 µmol/kg | s.c. | [4] |
| 6-OHDA Rat | Contralateral Rotation | 0 - 3.2 µmol/kg | s.c. | [1] |
| Rat | Forelimb Clonus | ED50: 12.3 µmol/kg | s.c. | [1][4] |
| Mouse | Forelimb Clonus | ED50: 12.1 µmol/kg | s.c. | [1][4] |
| MPTP Marmoset | Locomotor & Symptom Score | 0.5 - 2.0 µmol/kg | p.o. | [1][4] |
| Aged Monkey | Spatial Working Memory | Low doses (specifics not stated) | - | [7][9] |
The Challenge of Tolerance and Receptor Desensitization
Despite its initial promise, the therapeutic development of A-77636 was halted due to the rapid onset of tolerance.[10][11] Studies show that daily administration leads to a near-complete loss of behavioral response.[11] This is thought to be a direct consequence of its unique interaction with the D1 receptor.
Proposed Mechanism of Tolerance: The prevailing hypothesis is that A-77636's slow dissociation from the D1 receptor leads to persistent receptor activation.[10][12] This sustained signaling promotes a compensatory response involving β-arrestin, which binds to the activated receptor, sterically hindering G-protein coupling (desensitization) and targeting the receptor for clathrin-mediated endocytosis (internalization).[10][13] Unlike receptors activated by dopamine, which are rapidly recycled to the cell surface, receptors internalized in response to A-77636 are retained intracellularly for extended periods, preventing the recovery of cell surface receptor density and leading to a profound and lasting state of tolerance.[4][10]
Key Experimental Protocols
Reproducible preclinical data relies on standardized experimental procedures. Below are overviews of the primary models and assays used to evaluate A-77636.
The 6-OHDA Unilateral Lesion Rat Model
This model is the workhorse for screening anti-parkinsonian drugs. It involves the selective destruction of dopaminergic neurons on one side of the brain.[14]
Methodology:
-
Anesthesia & Stereotaxis: Rats (e.g., Sprague-Dawley, 200-250g) are deeply anesthetized and placed in a stereotactic frame.[1]
-
Neurotoxin Preparation: 6-hydroxydopamine (6-OHDA) is dissolved in saline, often with an antioxidant like ascorbic acid to prevent oxidation, to a final concentration (e.g., 2-4 mg/mL).[1][15]
-
Stereotactic Injection: A small hole is drilled in the skull. A microsyringe is used to slowly inject a small volume (e.g., 2-5 µL) of the 6-OHDA solution into the medial forebrain bundle (MFB), a key part of the nigrostriatal pathway.[1][14][16]
-
Post-Operative Care: The incision is closed, and animals are monitored for recovery.
-
Lesion Validation: Approximately 2-3 weeks post-surgery, the lesion is validated. Animals are challenged with a dopamine agonist like apomorphine (B128758) (e.g., 0.2 mg/kg, i.p.). A successful lesion is confirmed by a robust and quantifiable contralateral (away from the lesioned side) rotational behavior.[1][16]
Experimental Workflow for Preclinical Testing
The general workflow for testing a compound like A-77636 in the 6-OHDA model is a multi-step process.
Conclusion and Future Directions
This compound has been an invaluable pharmacological tool, providing critical proof-of-concept that selective D1 receptor agonism can effectively alleviate motor symptoms in preclinical models of Parkinson's disease. Its primary limitation—rapid tolerance induction—has also provided crucial insights into the molecular mechanisms of GPCR desensitization and the consequences of different agonist-receptor binding kinetics.[10][17] While the therapeutic journey of A-77636 itself has ended, the lessons learned from its study continue to inform the development of a new generation of D1 receptor agonists. Future research focuses on creating ligands, such as partial agonists or biased agonists, that can provide sustained therapeutic benefit without inducing the profound receptor internalization and tolerance observed with full, slowly-dissociating agonists like A-77636.[10]
References
- 1. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. jove.com [jove.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors * - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "A crucial role for cAMP and protein kinase A in D1 dopamine receptor r" by Rujuan Dai, Mohammad K. Ali et al. [digitalcommons.memphis.edu]
- 8. consensus.app [consensus.app]
- 9. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dinapsoline: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A-77636 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
In Vivo Experimental Protocols for the Dopamine D1 Receptor Agonist A-77636 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo studies using A-77636 hydrochloride, a potent and selective dopamine (B1211576) D1 receptor agonist. The methodologies outlined below are based on established preclinical research in rodent and primate models for Parkinson's disease and cognitive enhancement.
Compound Information and Preparation
Compound: this compound ((1R,3S) 3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride) is a selective agonist for the dopamine D1 receptor with high affinity (Ki = 39.8 nM).[1] It is functionally inactive at dopamine D2 receptors.[1]
Storage: Store this compound at -20°C.[2] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, protected from moisture containers.
Preparation for In Vivo Administration: this compound is soluble in water.[2] For subcutaneous (s.c.) or oral (p.o.) administration, dissolve the compound in sterile saline or water.
Protocol for Vehicle Preparation:
-
Weigh the required amount of this compound.
-
Dissolve in sterile 0.9% saline to the desired concentration.
-
Ensure the solution is clear and free of particulates before administration.
In Vivo Models and Experimental Protocols
Rotational Behavior in 6-Hydroxydopamine (6-OHDA)-Lesioned Rats
This model is used to assess the anti-parkinsonian efficacy of A-77636. Unilateral lesioning of the nigrostriatal pathway with 6-OHDA leads to dopamine depletion and subsequent supersensitivity of dopamine receptors in the lesioned hemisphere.
Experimental Protocol:
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) with unilateral 6-OHDA lesions of the medial forebrain bundle.
-
Drug Administration: Administer this compound subcutaneously at doses ranging from 0.03 to 0.3 mg/kg.
-
Behavioral Assessment:
-
Immediately after administration, place the rat in a circular test arena.
-
Record the number of full 360° contralateral (away from the lesioned side) rotations.
-
The rotational behavior induced by A-77636 is prolonged, lasting for more than 20 hours.[1] Monitor and record rotations for at least the initial 2-4 hours post-administration. Automated rotometer systems can be used for accurate quantification.[3][4]
-
Data Presentation:
| Animal Model | Administration Route | Dose Range (mg/kg) | Observed Effect | Reference |
| 6-OHDA-lesioned rats | Subcutaneous | 0.03 - 0.3 | Prolonged (>20 h) contralateral turning | [1] |
Antiparkinsonian Activity in MPTP-Treated Marmosets
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated marmoset is a non-human primate model that closely mimics the motor symptoms of Parkinson's disease.
Experimental Protocol:
-
Animal Model: Common marmosets (Callithrix jacchus) treated with MPTP to induce a parkinsonian state.
-
Drug Administration: Administer this compound either subcutaneously or orally at doses ranging from 0.5 to 2.0 µmol/kg.[1]
-
Behavioral Assessment:
-
Locomotor Activity: Place the marmoset in an individual cage equipped with photoelectric cells to measure locomotor activity.[5] Record activity for a defined period (e.g., 60-120 minutes) after drug administration.
-
Parkinsonian Symptoms: Score the severity of parkinsonian-like symptoms (e.g., bradykinesia, rigidity) using a validated rating scale. Observations should be made at regular intervals post-administration.
-
Data Presentation:
| Animal Model | Administration Route | Dose Range (µmol/kg) | Observed Effect | Reference |
| MPTP-treated marmosets | Subcutaneous or Oral | 0.5 - 2.0 | Increased locomotor activity and decreased parkinsonian symptoms | [1] |
In Vivo Microdialysis for Acetylcholine (B1216132) Release in Rats
This protocol allows for the in vivo measurement of neurotransmitter release in specific brain regions following systemic administration of A-77636.
Experimental Protocol:
-
Animal Model: Adult male rats (e.g., Wistar).
-
Surgical Procedure: Stereotaxically implant a microdialysis probe into the target brain region (e.g., frontal cortex or hippocampus).
-
Microdialysis Procedure:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) or Ringer's solution at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples (e.g., every 20 minutes) to establish stable acetylcholine levels.
-
-
Drug Administration: Administer this compound subcutaneously at doses of 1.0 and 4.0 µmol/kg.[6]
-
Sample Collection and Analysis:
Data Presentation:
| Animal Model | Administration Route | Dose (µmol/kg) | Brain Region | Observed Effect on Acetylcholine Release | Reference |
| Wistar rats | Subcutaneous | 1.0 | Frontal Cortex | Significant increase | [6] |
| Wistar rats | Subcutaneous | 1.0 | Hippocampus | No significant change | [6] |
| Wistar rats | Subcutaneous | 4.0 | Frontal Cortex & Hippocampus | >230% increase for >3 hours | [6] |
Signaling Pathway
A-77636 acts as an agonist at the dopamine D1 receptor, which is a G protein-coupled receptor. Activation of the D1 receptor stimulates the Gs/Golf alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to the observed physiological and behavioral effects.
References
- 1. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 77636 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 3. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurobiology.lu.se [neurobiology.lu.se]
- 5. Measurement of baseline locomotion and other behavioral traits in a common marmoset model of Parkinson's disease established by a single administration regimen of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: providing reference data for efficacious preclinical evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potent and selective dopamine D1 receptor agonist A-77636 increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-77636 Hydrochloride Administration in Mice and Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of A-77636 hydrochloride, a potent and selective dopamine (B1211576) D1 receptor agonist, to mice and rats for pre-clinical research. The information compiled herein is based on established scientific literature to ensure procedural accuracy and reproducibility.
Overview of this compound
This compound is a selective agonist for the dopamine D1 receptor, with a high affinity (Ki = 39.8 nM).[1][2] It is functionally inactive at the D2 receptor.[2] Due to its ability to stimulate the D1 receptor, A-77636 has been utilized in various animal models to investigate its effects on motor activity, cognition, and reward pathways. Notably, it has shown efficacy in animal models of Parkinson's disease.[1][3] The compound is effective through multiple administration routes, including subcutaneous, intraperitoneal, and oral delivery.[1][3]
Data Presentation: Administration Routes and Dosages
The following tables summarize quantitative data for this compound administration in mice and rats as reported in scientific studies.
Table 1: this compound Administration in Rats
| Administration Route | Dosage Range | Vehicle | Reported Effects | Reference Study Context |
| Subcutaneous (SC) | 0.1 - 1.0 mg/kg | Saline | Dose-dependent reduction in food intake, primarily by decreasing meal size and duration. | Appetite and feeding behavior studies.[4] |
| 0 - 3.2 µmol/kg | Not Specified | Induction of rotational behavior in 6-OHDA lesioned rats. | Parkinson's disease models.[1] | |
| Intraperitoneal (IP) | 0.01 - 1.0 mg/kg | Saline | Increased oral activity in 6-OHDA lesioned rats; no effect in intact rats. | Motor control and dopamine receptor sensitivity studies.[5] |
| Oral (p.o.) | 0.5, 1.0, or 2.0 µmol/kg | Not Specified | Increased locomotor activity and reduced severity of Parkinson's-like symptoms. | Parkinson's disease models.[1] |
Table 2: this compound Administration in Mice
| Administration Route | Dosage Range | Vehicle | Reported Effects | Reference Study Context |
| Intraperitoneal (IP) | 1 - 10 mg/kg | Not Specified | Attenuation of addictive agent-inducing effects. | Addiction and reward pathway studies.[1] |
| Subcutaneous (SC) | EC50 of 12.1 µmol/kg | Not Specified | Production of forelimb clonus. | Motor side-effect profiling.[1] |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound.
Preparation of this compound Solution
This compound is soluble in water and saline.[6]
-
Vehicle: Sterile 0.9% saline is the most commonly used vehicle.
-
Concentration Calculation: To prepare a dosing solution, calculate the required concentration based on the desired dose (mg/kg) and the injection volume (ml/kg). For example, to administer a 1 mg/kg dose with an injection volume of 1 ml/kg, a 1 mg/ml solution is required.
-
Preparation Steps:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile 0.9% saline.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to ensure sterility, especially for intravenous administration.
-
Administration Protocols
-
Procedure for Mice and Rats:
-
Restrain the animal appropriately. For mice, scruff the loose skin over the neck and shoulders. For rats, a similar scruffing technique or gentle wrapping in a towel can be used.
-
Lift a fold of skin in the dorsal region (between the shoulder blades).
-
Insert a 25-27 gauge needle into the subcutaneous space at the base of the skin fold, parallel to the body surface.
-
Aspirate briefly to ensure the needle has not entered a blood vessel.
-
Inject the solution slowly to form a small bleb under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
-
-
Procedure for Mice and Rats:
-
Restrain the animal securely on its back, with the head slightly tilted down to move the abdominal organs forward.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and major blood vessels.
-
Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to check for the aspiration of urine or intestinal contents, which would indicate incorrect needle placement.
-
If aspiration is clear, inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or injury.
-
-
Procedure for Mice and Rats:
-
This procedure requires a specialized gavage needle (a rigid, ball-tipped needle).
-
Measure the distance from the animal's mouth to the last rib to determine the appropriate insertion depth.
-
Gently restrain the animal and hold its head in a slightly extended position.
-
Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administer the solution slowly.
-
Carefully remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Visualization of Signaling Pathway and Experimental Workflow
A-77636 Signaling Pathway
A-77636 acts as an agonist at the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR). The binding of A-77636 to the D1 receptor initiates a signaling cascade that is fundamental to many of its physiological effects.
Caption: A-77636 Dopamine D1 Receptor Signaling Pathway.
Experimental Workflow for A-77636 Administration
The following diagram outlines a typical experimental workflow for studying the effects of A-77636 in rodents.
Caption: General Experimental Workflow for A-77636 Studies.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anorectic effect of the selective dopamine D1-receptor agonist A-77636 determined by meal pattern analysis in free-feeding rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced oral activity response to A77636 in neonatal 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
Application Notes and Protocols for A-77636 Hydrochloride in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-77636 hydrochloride is a potent and selective full agonist for the dopamine (B1211576) D1 receptor. Its distinct pharmacological profile makes it a valuable tool for investigating the role of the D1 receptor in various central nervous system functions and disorders, including Parkinson's disease, cognitive processes, and addiction. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and underlying signaling pathways relevant to the use of A-77636 in behavioral research.
Mechanism of Action
A-77636 selectively binds to and activates the dopamine D1 receptor. This receptor is coupled to the Gαs/olf G-protein, and its activation stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets that modulate neuronal excitability and gene expression. Prolonged or high-dose administration of A-77636 can lead to D1 receptor desensitization and internalization, a process involving β-arrestin recruitment, which may contribute to the development of behavioral tolerance.[1][2][3][4]
Data Presentation: Recommended Dosages of this compound
The following table summarizes the effective dose ranges of this compound used in various behavioral studies across different animal models. The optimal dose will depend on the specific research question, the animal model, and the behavioral paradigm employed.
| Animal Model | Behavioral Study | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects | Antagonist Blockade |
| Rats | Rotational Behavior (6-OHDA lesioned) | Subcutaneous (s.c.) | Not specified in abstract | Elicits prolonged contralateral turning.[5] | Blocked by SCH 23390.[5] |
| Spatial Cognition (Active Allothetic Place Avoidance) | Not specified | 0.1 - 0.5 | Improved task performance.[6] | Not specified | |
| Oral Activity (6-OHDA lesioned) | Intraperitoneal (i.p.) | 0.01 - 0.1 | Increased oral activity.[7] | Attenuated by SCH 23390 (0.3 mg/kg).[7] | |
| Operant Responding (Nicotine & Food) | Subcutaneous (s.c.) | 0.1 - 1.0 | Decreased operant responding for nicotine (B1678760) and food.[8] | Not specified | |
| Acetylcholine (B1216132) Release | Subcutaneous (s.c.) | 1 - 4 µmol/kg | Increased cortical and hippocampal acetylcholine release.[9] | Blocked by SCH 23390 (300 µg/kg).[9] | |
| Mice | Locomotor Activity (with Cocaine) | Intraperitoneal (i.p.) | 1 - 10 | Dose-related decrease in cocaine-induced locomotor activity.[10] | Not specified |
| Monkeys | Spatial Working Memory (Aged) | Not specified | Low doses improved performance, high doses impaired it. | Inverted-U dose-response. | Reversed by SCH 23390.[11] |
| Marmosets | Antiparkinsonian Activity (MPTP-treated) | Subcutaneous (s.c.) | 0.036 - 1.08 | Increased locomotor activity and decreased parkinsonian symptoms.[12] | Antagonized by SCH 23390 and raclopride (B1662589).[12] |
| Antiparkinsonian Activity (MPTP-treated) | Oral | 0.18 - 9.0 | Increased locomotor activity and decreased parkinsonian symptoms.[12] | Not specified |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Assessment of Antiparkinsonian Activity in MPTP-Treated Marmosets
Objective: To evaluate the efficacy of A-77636 in a non-human primate model of Parkinson's disease.
Animal Model: Common marmosets treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonian symptoms.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 5% DMSO + 5% Cremophor EL + 90% sterile water)
-
SCH 23390 (D1 antagonist for validation)
-
Raclopride (D2 antagonist for validation)
-
Syringes and needles for subcutaneous or oral administration
-
Behavioral observation cages/arena
-
Video recording equipment
Procedure:
-
Animal Preparation: Induce a parkinsonian-like state in marmosets via MPTP administration according to established protocols. Allow for a stabilization period and baseline assessment of motor deficits.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations for subcutaneous or oral administration.[13]
-
Administration:
-
Behavioral Assessment:
-
Immediately following administration, place the animal in the observation arena.
-
Record locomotor activity and assess parkinsonian disability scores at regular intervals.
-
Observe for any adverse effects such as stereotyped movements.
-
-
Antagonist Challenge (for validation):
-
In a separate cohort or after a washout period, pretreat animals with the D1 antagonist SCH 23390 or the D2 antagonist raclopride before administering A-77636.[12]
-
Observe for attenuation or blockade of the A-77636-induced behavioral effects.
-
Protocol 2: Evaluation of Spatial Working Memory in Aged Monkeys
Objective: To assess the dose-dependent effects of A-77636 on cognitive function in aged non-human primates.
Animal Model: Aged rhesus monkeys with documented age-related cognitive decline.
Materials:
-
This compound
-
Vehicle
-
SCH 23390
-
Delayed Response Task apparatus
-
Primate chair and testing station
Procedure:
-
Animal Training: Train the aged monkeys on a delayed response task to establish a stable baseline performance.
-
Drug Preparation: Prepare solutions of A-77636 in a suitable vehicle.
-
Administration: Administer A-77636 via a systemic route (e.g., subcutaneous or intramuscular injection) at varying doses. A Latin square design can be used to counterbalance the order of doses.
-
Behavioral Testing:
-
After a predetermined pretreatment interval, begin the delayed response task session.
-
Record the accuracy of responses (e.g., percentage of correct trials) for each dose.
-
Monitor for any side effects.
-
-
Data Analysis: Analyze the data for a dose-dependent effect on performance, typically expecting an "inverted-U" shaped curve where low doses improve and high doses impair performance.[11]
-
Antagonist Confirmation: To confirm D1 receptor mediation, pretreat with SCH 23390 before administering an effective dose of A-77636 and observe for a reversal of the behavioral effects.[11]
Protocol 3: Assessment of Rotational Behavior in 6-OHDA Lesioned Rats
Objective: To quantify the motor stimulant effects of A-77636 in a rodent model of Parkinson's disease.
Animal Model: Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
SCH 23390
-
Automated rotometer bowls or a circular open field with video tracking
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Model Creation: Create unilateral 6-OHDA lesions in rats according to standard surgical procedures. Allow for a post-operative recovery period.
-
Drug Preparation: Dissolve this compound in sterile saline.
-
Administration: Administer A-77636 subcutaneously.
-
Behavioral Measurement:
-
Place the rat in the rotometer bowl or open field immediately after injection.
-
Record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a prolonged period (e.g., up to 20 hours) due to the long-acting nature of A-77636.[5]
-
-
Antagonist Validation: In separate experiments, pretreat the lesioned rats with SCH 23390 to confirm that the rotational behavior is D1 receptor-mediated.[5]
Mandatory Visualizations
Caption: Signaling pathway of this compound via the dopamine D1 receptor.
Caption: General experimental workflow for behavioral studies using A-77636 HCl.
References
- 1. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A-77636 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of dopamine D1 receptor antagonist SCH23390 and D1 agonist A77636 on active allothetic place avoidance, a spatial cognition task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced oral activity response to A77636 in neonatal 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The potent and selective dopamine D1 receptor agonist A-77636 increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The actions of a D-1 agonist in MPTP treated primates show dependence on both D-1 and D-2 receptor function and tolerance on repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effects of a Novel Non-catechol Dopamine Partial Agonist on Working Memory in the Aged Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-77636 Hydrochloride in Microdialysis Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-77636 hydrochloride is a potent and selective full agonist for the dopamine (B1211576) D1 receptor.[1] Its utility in neuroscience research, particularly in studying the dopaminergic system's role in motor control, cognition, and reward, is well-established. In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and other neurochemicals in specific brain regions of awake, freely moving animals. This document provides detailed application notes and protocols for the use of this compound in microdialysis experiments, focusing on its effects on acetylcholine (B1216132) and dopamine release.
A-77636 has been shown to elicit prolonged behavioral responses and has demonstrated efficacy in animal models of Parkinson's disease.[1] Its mechanism of action involves the stimulation of D1 receptors, leading to the activation of adenylyl cyclase and a subsequent cascade of intracellular signaling events.[2] Microdialysis studies have revealed that A-77636 can significantly modulate the release of other neurotransmitters, such as acetylcholine, in brain regions like the frontal cortex and hippocampus.
Data Presentation
This compound Properties
| Property | Value | Reference |
| IUPAC Name | (1R,3S)-3-(adamantan-1-yl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol hydrochloride | [1] |
| Molecular Formula | C22H30ClNO3 | N/A |
| Molecular Weight | 391.9 g/mol | N/A |
| Receptor Affinity (Ki) | 39.8 nM for D1 receptor | [1] |
| Functional Activity | Full agonist at D1 receptors | [2] |
Effects of A-77636 on Acetylcholine Release in Rat Brain
| Brain Region | A-77636 Dose (s.c.) | Maximum Increase in Acetylcholine Release (% of baseline) | Duration of Effect |
| Frontal Cortex | 1 µmol/kg | Significant increase | > 3 hours |
| Hippocampus | 1 µmol/kg | Not significant | N/A |
| Frontal Cortex | 4 µmol/kg | > 230% | > 3 hours |
| Hippocampus | 4 µmol/kg | > 230% | > 3 hours |
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
In Vivo Microdialysis Experimental Workflow
References
- 1. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
A-77636 Hydrochloride: Application Notes and Protocols for Investigating Learning and Memory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A-77636 hydrochloride, a potent and selective dopamine (B1211576) D1 receptor agonist, for studying learning and memory. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate research in neuroscience and drug discovery.
Introduction
This compound is a valuable pharmacological tool for elucidating the role of the dopamine D1 receptor in cognitive processes. As a selective D1 agonist, it has been instrumental in studies investigating age-related cognitive decline and the neurochemical basis of learning and memory.[1][2] Its ability to modulate spatial working memory and enhance acetylcholine (B1216132) release in key brain regions like the hippocampus and prefrontal cortex makes it a compound of significant interest for researchers in this field.[1][3]
Physicochemical Properties
This compound is a white to off-white solid. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 365.9 g/mol | [4] |
| Formula | C₂₀H₂₇NO₃·HCl | [4] |
| Solubility | Soluble to 100 mM in water | [4][5] |
| Storage | Store at -20°C | [4][5] |
| CAS Number | 145307-34-2 | [4] |
Mechanism of Action
A-77636 acts as a potent and selective agonist at the dopamine D1 receptor.[6] The activation of D1 receptors is coupled to the Gαs/olf G-protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial for modulating neuronal excitability, synaptic plasticity, and ultimately, cognitive functions such as learning and memory.[7]
Key Applications in Learning and Memory Research
Reversal of Age-Related Spatial Working Memory Deficits
Studies in aged non-human primates have demonstrated that A-77636 can ameliorate age-related declines in spatial working memory. The compound exhibits a characteristic "inverted-U" dose-response curve, where low doses improve performance, while higher doses can be ineffective or even impair cognitive function.[1][8]
Quantitative Data: Dose-Dependent Effects of A-77636 on Delayed Response Task Performance in Aged Monkeys
| Dose of A-77636 (mg/kg, intramuscular) | Change in Performance (relative to baseline) | Reference |
| Low Dose Range | Improved Performance | [1] |
| High Dose Range | No Effect or Impaired Performance | [1] |
Modulation of Acetylcholine Release in the Hippocampus and Cortex
A-77636 has been shown to significantly increase the extracellular levels of acetylcholine (ACh) in the frontal cortex and hippocampus of rats.[3] This neurochemical effect is thought to be one of the mechanisms through which D1 receptor activation enhances cognitive function, as cholinergic signaling is critical for learning and memory processes.
Quantitative Data: Effect of A-77636 on Acetylcholine Release in Rats
| Dose of A-77636 (µmol/kg, s.c.) | Brain Region | Increase in Acetylcholine Release | Reference |
| 1 | Frontal Cortex | Significant Increase | [3] |
| 1 | Hippocampus | No Significant Increase | [3] |
| 4 | Frontal Cortex | > 230% | [3] |
| 4 | Hippocampus | > 230% | [3] |
Experimental Protocols
Protocol 1: Assessment of Spatial Working Memory in Aged Rhesus Monkeys using the Delayed Response Task
This protocol is adapted from studies investigating the effects of D1 receptor agonists on cognitive function in aged non-human primates.[1][9]
1. Animals:
-
Aged rhesus monkeys (Macaca mulatta) with stable baseline performance on the delayed response task.
2. Apparatus:
-
Wisconsin General Testing Apparatus (WGTA) equipped with a sliding tray containing two food wells.
-
An opaque screen to separate the monkey from the test tray during the delay period.
3. Procedure:
-
Pre-training: Monkeys are trained to a stable baseline performance of approximately 70-75% correct responses.
-
Drug Administration: this compound, dissolved in sterile saline, is administered intramuscularly (IM) at varying doses. Control animals receive vehicle injections.
-
Delayed Response Task:
-
The experimenter baits one of the two food wells in full view of the monkey.
-
Both wells are covered with identical plaques.
-
The opaque screen is lowered for a predetermined delay period (e.g., 15, 30, 60 seconds).
-
The screen is raised, and the monkey is allowed to choose one well.
-
A correct choice is rewarded with the food item.
-
The inter-trial interval is typically 20 seconds.
-
-
Data Analysis: The percentage of correct responses is calculated for each dose and compared to baseline and vehicle control performance.
Antagonist Studies: To confirm that the effects of A-77636 are mediated by the D1 receptor, the selective D1 antagonist SCH23390 (e.g., 0.02 - 0.05 mg/kg, IM) can be administered prior to A-77636.[1][10]
Protocol 2: In Vivo Microdialysis for Measuring Acetylcholine Release in the Rat Hippocampus
This protocol outlines the procedure for measuring A-77636-induced acetylcholine release in the hippocampus of freely moving rats.[3][11][12]
1. Animals:
-
Adult male Wistar or Sprague-Dawley rats.
2. Surgery and Probe Implantation:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the dorsal hippocampus.
-
Animals are allowed to recover for at least one week.
3. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
This compound, dissolved in saline, is administered subcutaneously (s.c.) at the desired doses.
-
Dialysate collection continues for several hours post-injection.
4. Acetylcholine Measurement:
-
The concentration of acetylcholine in the dialysate samples is determined using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[12][13]
5. Data Analysis:
-
Acetylcholine levels are expressed as a percentage of the baseline pre-injection levels.
Protocol 3: Morris Water Maze for Assessing Spatial Learning and Memory in Aged Rats
The Morris Water Maze is a classic behavioral task to assess spatial learning and memory in rodents.[14][15]
1. Animals:
-
Aged male rats (e.g., 24 months old).
2. Apparatus:
-
A circular pool (e.g., 180 cm in diameter) filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Distal visual cues are placed around the room.
3. Procedure:
-
Habituation: Rats are allowed to swim freely in the pool for 60 seconds without the platform for 1-2 days.
-
Acquisition Training:
-
Rats are given a series of trials (e.g., 4 trials per day for 5 days) to find the hidden platform.
-
Each trial starts from a different quadrant of the pool.
-
The latency to find the platform and the path taken are recorded.
-
If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
-
Drug Administration: this compound is administered (e.g., intraperitoneally or subcutaneously) at various times relative to the training sessions (e.g., 30 minutes prior) to assess its effects on acquisition or consolidation.
-
Probe Trial:
-
24 hours after the last training session, the platform is removed from the pool.
-
The rat is allowed to swim for 60 seconds.
-
The time spent in the target quadrant where the platform was previously located is measured as an index of memory retention.
-
4. Data Analysis:
-
Escape latency and path length during acquisition are analyzed to assess learning.
-
Time spent in the target quadrant during the probe trial is analyzed to assess memory.
Visualizations
Caption: A-77636 signaling pathway in a neuron.
Caption: General experimental workflow.
Conclusion
This compound is a critical tool for investigating the role of the dopamine D1 receptor in learning and memory. The provided data and protocols offer a foundation for designing and conducting experiments to further explore its potential as a cognitive enhancer and to unravel the complex mechanisms underlying dopaminergic modulation of cognition. Careful consideration of dose-response relationships and the potential for receptor desensitization with prolonged use is essential for robust and reproducible findings.[16]
References
- 1. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potent and selective dopamine D1 receptor agonist A-77636 increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. A 77636 hydrochloride | CAS:145307-34-2 | Agonist of D1-like dopamine receptor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. apexbt.com [apexbt.com]
- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dose-Dependent Regulation on Prefrontal Neuronal Working Memory by Dopamine D1 Agonists: Evidence of Receptor Functional Selectivity-Related Mechanisms [frontiersin.org]
- 9. Working Memory Delayed Response Tasks in Monkeys - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Dopamine and D1 receptor in hippocampal dentate gyrus involved in chronic stress-induced alteration of spatial learning and memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. View Abstract of selected Article [proceedings.bas.bg]
- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of A-77636 Hydrochloride in Cognitive Neuroscience: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-77636 hydrochloride is a potent and selective full agonist for the dopamine (B1211576) D1 receptor, a key player in cognitive processes mediated by the prefrontal cortex and other brain regions.[1][2] Its utility in cognitive neuroscience research stems from its ability to modulate learning, memory, and attention. This document provides detailed application notes and experimental protocols for the use of this compound in investigating cognitive function.
This compound's primary mechanism of action is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade influences neuronal excitability and synaptic plasticity, which are fundamental to cognitive processes. Studies have demonstrated its efficacy in animal models of cognitive impairment, suggesting its potential as a therapeutic agent.[2][4]
Physicochemical Properties and Storage
| Property | Value |
| Chemical Name | (1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride |
| Molecular Formula | C₂₀H₂₇NO₃·HCl |
| Molecular Weight | 365.9 g/mol |
| CAS Number | 145307-34-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and saline |
| Storage | Store at -20°C for long-term stability. Protect from light. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Receptor Binding Affinity
| Receptor | Species | Preparation | Kᵢ (nM) | pKᵢ | Reference |
| Dopamine D1 | Rat | Striatum | 39.8 | 7.40 ± 0.09 | [2] |
| Dopamine D1 | Rat | 31 | |||
| Dopamine D2 | Rat | Striatum | >10,000 | [2] | |
| Dopamine D2 | Rat | 2000 |
Table 2: In Vitro Functional Activity
| Assay | Tissue/Cell Line | Parameter | Value | Intrinsic Activity (% of Dopamine) | Reference |
| Adenylyl Cyclase Activation | Fish Retina | pEC₅₀ | 8.13 | 102% | [2] |
| Adenylyl Cyclase Activation | Rat Caudate-Putamen | pEC₅₀ | 8.97 | 134% | [2] |
Table 3: In Vivo Effective Doses in Cognitive and Behavioral Models
| Animal Model | Species | Behavioral Task | Dose Range | Route of Administration | Effect | Reference |
| Aged Monkeys | Macaca mulatta | Delayed Response Task (Spatial Working Memory) | 0.001 - 0.1 mg/kg | Intramuscular | Dose-dependent improvement at low doses, impairment at higher doses. | [5] |
| Rats | Long-Evans | Active Allothetic Place Avoidance (Spatial Cognition) | 0.1 - 0.5 mg/kg | Subcutaneous | Improved task performance. | |
| Rats | Wistar | In Vivo Microdialysis (Acetylcholine Release) | 1 - 4 µmol/kg | Subcutaneous | Increased cortical and hippocampal acetylcholine (B1216132) release. | [6] |
| 6-OHDA Lesioned Rats | Contralateral Turning | 0.1 mg/kg | Prolonged turning behavior. | [2] | ||
| Mice | Swiss-Webster | Locomotor Activity (with Cocaine) | 1 - 10 mg/kg | Intraperitoneal | Attenuated cocaine-induced hyperactivity. |
Signaling Pathway
This compound exerts its effects by activating the dopamine D1 receptor, a Gs-protein coupled receptor. This initiates a well-characterized signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potent and selective dopamine D1 receptor agonist A-77636 increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A-77636 Hydrochloride: Application Notes and Protocols for Addiction and Reward Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-77636 hydrochloride is a potent and selective dopamine (B1211576) D1 receptor agonist that has emerged as a valuable pharmacological tool for investigating the neural circuits underlying addiction and reward. Its high affinity for the D1 receptor, coupled with its functional inactivity at the D2 receptor, allows for the specific interrogation of D1 receptor-mediated signaling pathways. These pathways are critically implicated in the reinforcing effects of drugs of abuse and the motivation to seek them. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for studies in addiction and reward.
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| IUPAC Name | (1R,3S)-3-(1-Adamantyl)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-isochromene hydrochloride | [1] |
| Molecular Formula | C₂₀H₂₇NO₃·HCl | |
| Molecular Weight | 365.9 g/mol | |
| Mechanism of Action | Potent and selective Dopamine D1 receptor agonist | [1][2] |
| Binding Affinity (Ki) | 39.8 nM for D1 receptors | [1][2] |
| Functional Activity | Functionally inactive at D2 receptors | [2] |
Application in Addiction Research
This compound is utilized in various preclinical models to elucidate the role of D1 receptor activation in different facets of addiction, including:
-
Reinforcing Effects of Drugs: Investigating how D1 receptor stimulation contributes to the rewarding properties of addictive substances.
-
Drug-Seeking Behavior: Examining the role of D1 receptors in craving and the motivation to seek drugs.
-
Reinstatement of Drug-Seeking: Modeling relapse by studying how D1 receptor activation influences the reinstatement of drug-seeking behavior after a period of abstinence.
Data Presentation
Table 1: Effects of A-77636 on Nicotine (B1678760) Self-Administration in Rats
| Dose (mg/kg, s.c.) | Access Condition | Effect on Nicotine Intake | Time Course of Effect | Reference |
| 0.1 | Long Access (23h) | ↓ | Significant decrease during the first hour | [3] |
| 0.3 | Long Access (23h) | ↓ | Significant decrease during the first hour | [3] |
| 1.0 | Short Access (1h) | ↓ | Significant decrease | [3] |
| 1.0 | Long Access (23h) | ↓ | Significant decrease during the first four hours | [3] |
Note: No specific quantitative data for A-77636 in cocaine self-administration or conditioned place preference studies were identified in the literature search. The provided protocols are representative examples of how such studies would be conducted.
Experimental Protocols
Protocol 1: Intravenous Self-Administration
Objective: To assess the effect of A-77636 on the reinforcing properties of a drug of abuse (e.g., nicotine, cocaine).
Materials:
-
This compound
-
Drug of abuse (e.g., nicotine solution, cocaine hydrochloride)
-
Sterile saline (0.9%)
-
Operant conditioning chambers equipped with two levers, a syringe pump, and a cue light
-
Catheter implantation surgery supplies
-
Animal subjects (e.g., Wistar rats)
Procedure:
-
Catheter Implantation: Surgically implant a chronic intravenous catheter into the jugular vein of the rats. Allow for a recovery period of 5-7 days.
-
Acquisition of Self-Administration:
-
Train rats to press a lever for intravenous infusions of the drug of abuse on a fixed-ratio (FR) schedule (e.g., FR1, where one lever press delivers one infusion).
-
Each infusion is paired with a discrete cue (e.g., illumination of a cue light) to establish a conditioned association.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
A-77636 Administration:
-
Dissolve this compound in sterile saline.
-
Administer A-77636 via subcutaneous (s.c.) injection at various doses (e.g., 0.1, 0.3, 1.0 mg/kg) 15 minutes before the self-administration session.[3]
-
A vehicle control (saline) should be administered on separate days.
-
-
Data Collection and Analysis:
-
Record the number of active lever presses (resulting in an infusion) and inactive lever presses (no consequence) throughout the session.
-
Analyze the data to determine the effect of each dose of A-77636 on the number of self-administered infusions compared to the vehicle control.
-
References
- 1. The Nuclear Transcription Factor CREB: Involvement in Addiction, Deletion Models and Looking Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897-NR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A-77636 Hydrochloride: A Potent and Selective D1 Receptor Agonist for Functional Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
A-77636 hydrochloride is a potent, selective, and orally active full agonist for the dopamine (B1211576) D1 receptor. Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the role of the D1 receptor in various physiological and pathological processes. The D1 receptor, a Gs-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system, particularly in the striatum and prefrontal cortex, where it plays a crucial role in motor control, reward, learning, and memory. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate D1 receptor function in both in vitro and in vivo models.
Physicochemical and Pharmacological Properties
This compound, with the chemical name ((1R,3S)-3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride), exhibits high affinity and selectivity for the D1 receptor over other dopamine receptor subtypes and other neurotransmitter receptors.
Data Presentation
In Vitro Binding Affinity and Functional Potency
| Parameter | Value | Species/System | Reference |
| Ki (D1 Receptor) | 39.8 nM | Rat | [1] |
| pKi (D1 Receptor) | 7.40 ± 0.09 | Not Specified | [1] |
| EC50 (cAMP accumulation) | 7.4 nM | Not Specified | |
| pEC50 (fish retina) | 8.13 | Fish | [1] |
| pEC50 (rat caudate-putamen) | 8.97 | Rat | [1] |
| Intrinsic Activity (vs. Dopamine) | 102% (fish retina), 134% (rat caudate-putamen) | Fish, Rat | [1] |
In Vivo Efficacy and Behavioral Effects
| Model | Species | This compound Dose | Observed Effect | Reference |
| 6-OHDA Lesioned (Parkinson's Model) | Rat | Not Specified | Elicits prolonged (>20 h) contralateral turning | [2] |
| MPTP-Treated (Parkinson's Model) | Marmoset | Subcutaneous or oral | Increased locomotor activity and decreased parkinsonian symptoms | [1] |
| Working Memory (Delayed Response Task) | Aged Monkey | Low doses | Improved performance | [3] |
| Working Memory (Delayed Response Task) | Aged Monkey | High doses | Impaired or no effect on performance | [3] |
| Acetylcholine (B1216132) Release | Rat | 1 µmol/kg (s.c.) | Increased cortical acetylcholine release | |
| Acetylcholine Release | Rat | 4 µmol/kg (s.c.) | Increased cortical and hippocampal acetylcholine release | |
| Forelimb Clonus | Rat, Mouse | Higher doses | Induced forelimb clonus | [1] |
Signaling Pathways and Experimental Workflows
D1 Receptor Signaling Pathway
Activation of the D1 receptor by this compound initiates a canonical Gs-protein signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.
References
- 1. The rotational behavior model: asymmetry in the effects of unilateral 6-OHDA lesions of the substantia nigra in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A-77636 Hydrochloride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-77636 hydrochloride is a potent and selective dopamine (B1211576) D1-like receptor agonist that is orally active.[1] It has demonstrated significant anti-Parkinsonian activity in preclinical models, making it a valuable tool for research in neuroscience and drug discovery, particularly in the context of neurodegenerative diseases. This document provides detailed application notes and protocols for the use of this compound in experimental settings.
Purchasing Information
This compound can be purchased from various chemical suppliers. It is important to source this compound from a reputable supplier to ensure high purity for reliable and reproducible experimental results.
Table 1: this compound Suppliers
| Supplier | Purity | Available Quantities |
| Tocris Bioscience | ≥98% (HPLC)[1] | 10 mg, 50 mg |
| MedChemExpress | ≥98% | 5 mg, 10 mg, 50 mg |
| Probechem Biochemicals | --- | 5 mg, 10 mg |
| APExBIO | >98% | 5 mg, 10 mg, 50 mg, 100 mg |
| BOC Sciences | --- | 1 mg, 1 g, 10 g |
| BioCrick | High Purity (NMR confirmed) | 5 mg, 10 mg, 50 mg, 100 mg |
Physicochemical and Biological Properties
Table 2: Physicochemical and Biological Data for this compound
| Property | Value | Reference |
| Chemical Name | (1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride | |
| Molecular Formula | C₂₀H₂₇NO₃·HCl | [1] |
| Molecular Weight | 365.9 g/mol | [1] |
| CAS Number | 145307-34-2 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water (up to 100 mM)[1] and DMSO. | |
| Storage | Store at -20°C. | [1] |
| Purity | ≥98% (typically assessed by HPLC) | [1] |
| Biological Target | Dopamine D1-like receptor agonist | [1] |
| pEC₅₀ (D1-like receptors) | 8.97 | [1] |
| pEC₅₀ (D2-like receptors) | < 5 | [1] |
| Kᵢ (D1 receptor) | 39.8 nM |
Mechanism of Action and Signaling Pathway
A-77636 acts as a potent and selective agonist at dopamine D1-like receptors (D1 and D5). The D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf subunit. Activation of the D1 receptor by an agonist like A-77636 initiates a signaling cascade that involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the protein phosphatase inhibitor DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa). The phosphorylation of DARPP-32 at Threonine 34 converts it into a potent inhibitor of protein phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of numerous neuronal proteins, ultimately modulating neuronal excitability and gene expression.
Experimental Protocols
In Vivo Model of Parkinson's Disease: Unilateral 6-OHDA Lesion in Rats and Assessment of Rotational Behavior
This protocol describes the induction of a unilateral lesion of the nigrostriatal dopamine pathway in rats using 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively destroys dopaminergic neurons. The subsequent administration of a D1 agonist like A-77636 induces contralateral rotations, which can be quantified as a measure of the compound's efficacy.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
This compound
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Vehicle for A-77636 (e.g., sterile saline or water)
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Rotation monitoring system (e.g., automated rotometer or video recording)
Procedure:
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Preparation of 6-OHDA Solution:
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Dissolve 6-OHDA in ice-cold 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4 mg/mL. Prepare this solution fresh immediately before use and protect it from light.
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Stereotaxic Surgery:
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Anesthetize the rat and place it in the stereotaxic apparatus.
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Make a midline incision on the scalp to expose the skull.
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Drill a small hole in the skull over the desired injection site. For targeting the medial forebrain bundle (MFB), typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm, Mediolateral (ML): -1.5 mm, Dorsoventral (DV): -7.8 mm from the skull surface. These coordinates may need to be optimized for the specific rat strain and age.
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Slowly infuse 4 µL of the 6-OHDA solution into the MFB over 4 minutes using the Hamilton syringe.
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Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
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Suture the scalp incision and provide post-operative care, including analgesics and hydration.
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Post-Operative Recovery and Lesion Confirmation:
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Allow the rats to recover for at least 2 weeks.
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The extent of the dopaminergic lesion can be confirmed by assessing apomorphine-induced rotations (typically 0.05-0.1 mg/kg, s.c.). A successful lesion is generally indicated by a stable contralateral turning rate of >5-7 full turns per minute.
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Assessment of A-77636-Induced Rotational Behavior:
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Administer this compound at the desired dose (e.g., 0.1-1 mg/kg, subcutaneously or intraperitoneally).
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Immediately place the rat in the rotation monitoring chamber.
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Record the number of full 360° turns in both the contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) directions for a set period (e.g., 60-120 minutes).
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The data is typically expressed as net contralateral turns per minute.
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In Vivo Microdialysis for Measurement of Acetylcholine (B1216132) Release
This protocol outlines the use of in vivo microdialysis to measure the effect of A-77636 on acetylcholine release in specific brain regions of freely moving rats.
Materials:
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Rats prepared for microdialysis (with a guide cannula implanted)
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Microdialysis probes
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Perfusion pump
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Artificial cerebrospinal fluid (aCSF)
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This compound
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Fraction collector
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High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD) or mass spectrometry (MS)
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Acetylcholine standards
Procedure:
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Surgical Implantation of Guide Cannula:
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Anesthetize the rat and place it in a stereotaxic apparatus.
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Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).
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Secure the cannula to the skull with dental cement and screws.
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Allow the rat to recover for at least one week.
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Microdialysis Probe Insertion and Perfusion:
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On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
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Connect the probe to the perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
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Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of acetylcholine levels.
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Sample Collection:
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Collect dialysate samples into vials using a fraction collector at regular intervals (e.g., every 20 minutes).
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Collect at least 3-4 baseline samples.
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Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe in the aCSF).
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Continue collecting dialysate samples for the desired duration after drug administration.
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Analysis of Acetylcholine:
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Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD or LC-MS.
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Prepare a standard curve with known concentrations of acetylcholine to quantify the levels in the samples.
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The results are typically expressed as a percentage change from the baseline acetylcholine levels.
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Data Summary
Table 3: In Vitro and In Vivo Activity of this compound
| Assay | Species/System | Parameter | Value | Reference |
| Receptor Binding | Rat Brain Membranes | Kᵢ (D1 Receptor) | 39.8 nM | |
| Functional Activity | Rat Caudate-Putamen | pEC₅₀ (D1-like receptors) | 8.97 | [1] |
| Functional Activity | Fish Retina | pEC₅₀ (D1-like receptors) | 8.13 | |
| Functional Activity | --- | EC₅₀ (D2-like receptors) | > 10,000 nM | |
| In Vivo Rotational Behavior | 6-OHDA-lesioned rats | ED₅₀ (s.c.) | 0.32 µmol/kg | |
| Anti-Parkinsonian Activity | MPTP-treated marmosets | Effective Dose (p.o.) | 0.5 - 2.0 µmol/kg |
Conclusion
This compound is a valuable pharmacological tool for studying the dopamine D1 receptor system. The protocols provided here offer a starting point for investigating its effects in both in vitro and in vivo models. Researchers should always adhere to ethical guidelines for animal research and ensure that all experimental procedures are approved by their local Institutional Animal Care and Use Committee (IACUC). Careful experimental design and data analysis are crucial for obtaining meaningful and reproducible results.
References
Troubleshooting & Optimization
A-77636 hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of A-77636 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active dopamine (B1211576) D1 receptor agonist.[1][2] Its primary mechanism of action is to bind to and activate dopamine D1 receptors, which are coupled to G-proteins (Gs/Golf). This activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] This signaling cascade is involved in various physiological processes, including motor control and cognition.[3][4] this compound is functionally inactive at dopamine D2 receptors.[1]
Q2: What are the reported solubility values for this compound?
There are varying reports on the solubility of this compound, particularly in DMSO. It is important to consider these as guidance and to perform small-scale solubility tests before preparing a large stock solution. The reported solubility values are summarized in the table below.
Q3: I'm having trouble dissolving this compound in DMSO. What could be the issue?
Several factors can contribute to difficulty in dissolving this compound in DMSO:
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Purity of DMSO: The presence of water in DMSO can significantly impact the solubility of compounds. It is highly recommended to use newly opened, anhydrous, or hygroscopic DMSO for the best results.
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Sonication: Sonication is often recommended to aid in the dissolution of this compound in DMSO.[1] Ensure you are sonicating for a sufficient amount of time.
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Gentle Warming: In some cases, gentle warming can help increase solubility. However, be cautious with temperature as it could potentially degrade the compound.
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Compound Purity and Batch Variability: The solubility can sometimes vary between different batches of the compound due to differences in crystalline structure or purity.
Q4: Can I prepare a stock solution of this compound in water?
Yes, this compound is reported to be soluble in water.[1][5] One source indicates a solubility of up to 36.59 mg/mL, which corresponds to 100 mM.[5] When preparing aqueous solutions, it is advisable to use purified water (e.g., ddH₂O) and to ensure the solution is clear before use. For long-term storage, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q5: How should I store stock solutions of this compound?
Prepared stock solutions should be stored at low temperatures to maintain stability. For solutions in DMSO or water, it is recommended to store them at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is best practice to aliquot the stock solution into smaller volumes to prevent degradation from multiple freeze-thaw cycles.[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 36.59 | 100 | [5] |
| DMSO | 3.66 | 10 | Sonication is recommended.[1] |
| DMSO | 33 | 90.19 | Use of ultrasonic and newly opened DMSO is recommended. |
The molecular weight of this compound is 365.89 g/mol .[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution, you would need 3.66 mg.
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Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
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Dissolution: Vortex the solution briefly to mix. If the compound does not fully dissolve, place the vial in an ultrasonic water bath and sonicate until the solution is clear. Gentle warming can be applied if necessary, but monitor for any signs of degradation.
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Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
For animal experiments, a common formulation involves a co-solvent system to ensure solubility and biocompatibility. The following is a general guideline and may need to be optimized for your specific experimental conditions.[1]
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Initial Dissolution in DMSO: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
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Addition of Co-solvents: In a separate tube, prepare the vehicle by mixing the other components. A widely used formulation consists of:
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10% DMSO
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40% PEG300
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5% Tween-80
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45% Saline or PBS
-
-
Final Formulation: Slowly add the this compound stock solution in DMSO to the vehicle mixture while vortexing to ensure homogeneity. The final concentration of DMSO should be kept as low as possible, typically below 10% for normal mice.[1]
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Clarity Check: Ensure the final solution is clear and free of any precipitate before administration. If precipitation occurs, the formulation may need to be adjusted.
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified signaling pathway of the this compound.
References
A-77636 hydrochloride degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, degradation, and storage of A-77636 hydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a sealed container, away from moisture. For long-term storage, -20°C is recommended, which can preserve the compound for up to 12 months.[1] Storage at 4°C is suitable for shorter periods, up to 6 months.[1]
Q2: How should I store this compound once it is in solution?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[2] For long-term storage, it is recommended to store solutions at -80°C, which should maintain stability for up to 6 months.[1][2] For shorter-term storage, -20°C is acceptable for up to 1 month.[2]
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in water up to 100 mM. It is also soluble in DMSO, with a concentration of up to 33 mg/mL achievable with the help of ultrasonication.[2] When using DMSO, it is important to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[2]
Q4: Is this compound sensitive to light?
Q5: What are the potential signs of this compound degradation?
A5: Visual signs of degradation in the solid form can include a change in color from its typical brown to black appearance.[2] For solutions, precipitation, color change, or the appearance of particulates can indicate degradation or solubility issues. For experimental validation, a loss of biological activity or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC) would be strong indicators of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | Compound degradation due to improper storage. | Verify storage conditions (temperature, light, moisture). Prepare fresh stock solutions from solid compound. Aliquot new stock solutions to minimize freeze-thaw cycles. |
| Inaccurate solution concentration. | Recalculate the required mass of the compound based on the batch-specific molecular weight provided on the Certificate of Analysis. Use a calibrated balance for weighing. | |
| Precipitate forms in the stock solution upon thawing | Poor solubility or solution instability. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution, ensuring the solvent is of high quality (e.g., anhydrous DMSO). |
| Inconsistent experimental results | Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to ensure consistent concentration and compound integrity for each experiment. |
| Solution has been stored for too long. | Check the recommended storage duration for the specific storage temperature. If the solution is older than recommended, prepare a fresh stock. |
Storage Conditions Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 12 months[1] | Sealed container, away from moisture.[2] |
| 4°C | Up to 6 months[1] | Sealed container, away from moisture. | |
| In Solvent | -80°C | Up to 6 months[1][2] | Aliquot to avoid freeze-thaw cycles.[2] |
| -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles.[2] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
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Determine Mass: Based on the batch-specific molecular weight (e.g., 365.89 g/mol ), calculate the mass of this compound needed. For 1 mL of a 10 mM solution, you would need 3.66 mg.
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Weigh Compound: Accurately weigh the calculated mass of the solid this compound.
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Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound.
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Solubilization: If necessary, use an ultrasonic bath to ensure complete dissolution.[2]
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Aliquoting: Dispense the stock solution into smaller, single-use volumes in appropriate vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Visual Guides
Caption: Workflow for handling and storing this compound.
References
Off-target effects of A-77636 hydrochloride to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of A-77636 hydrochloride. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.
Selectivity Profile of this compound
| Target | Kᵢ (nM) | pKᵢ | Agonist Activity (pEC₅₀) | Notes |
| Dopamine (B1211576) D1 Receptor | 39.8 | 7.40 | 8.13 - 8.97 | Primary Target [1] |
| Dopamine D2 Receptor | >10,000 | <5 | Functionally inactive | High selectivity over D2 receptors.[1] |
Note: The lack of a comprehensive public screening profile means that researchers should be cautious and consider the possibility of uncharacterized off-target effects, especially when using high concentrations of this compound or when observing unexpected phenotypes.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing effects in my experiment that are not consistent with D1 receptor activation. What could be the cause?
A1: While A-77636 is highly selective for the D1 receptor over the D2 receptor, off-target effects at other receptors or signaling pathways cannot be entirely ruled out, particularly at higher concentrations.
-
Troubleshooting Steps:
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Concentration-Response Curve: Perform a detailed concentration-response curve for your observed effect. If the potency for the unexpected effect is significantly lower than its reported potency for the D1 receptor (EC₅₀ ≈ 1-10 nM), it may suggest an off-target effect.
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Use a D1 Antagonist: To confirm that the observed effect is D1-mediated, pre-treat your system with a selective D1 receptor antagonist, such as SCH23390. If the antagonist blocks the effect of A-77636, it is likely on-target.
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Consider Downstream Signaling: Activation of the D1 receptor leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP). This can have widespread effects on cellular function. Consider if your observed phenotype could be a downstream consequence of this primary signaling event.
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Literature Search for Non-Dopaminergic Effects: Research has indicated that A-77636 can increase acetylcholine (B1216132) release in the cortex and hippocampus. If your experimental system involves these brain regions or cholinergic signaling, this could be a relevant off-target functional effect to consider.
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Q2: I am seeing rapid desensitization or tolerance to A-77636 in my experimental model. Is this a known issue?
A2: Yes, rapid desensitization and tolerance to A-77636 have been reported. This is thought to be a consequence of its potent and prolonged activation of the D1 receptor, leading to receptor internalization and uncoupling from its signaling pathway.
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Troubleshooting Steps:
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Time-Course Experiment: Conduct a time-course experiment to characterize the onset and duration of the desensitization.
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Pulsatile vs. Continuous Administration: If your experimental design allows, consider a pulsatile administration paradigm rather than continuous exposure to potentially mitigate receptor desensitization.
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Washout Periods: Incorporate sufficient washout periods between drug applications to allow for receptor resensitization.
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Q3: Are there any known effects of A-77636 on systems other than the dopaminergic system?
A3: There is evidence that A-77636 can influence cholinergic signaling.
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Observed Effect: Studies have shown that A-77636 increases the release of acetylcholine in the rat cortex and hippocampus. The precise molecular target responsible for this effect has not been fully elucidated and could be an indirect consequence of D1 receptor activation in specific neural circuits.
-
Experimental Consideration: If your research involves the interplay between dopaminergic and cholinergic systems, this functional off-target effect should be taken into account when interpreting your data.
Experimental Protocols
Protocol: Validating On-Target vs. Off-Target Effects Using a Selective Antagonist
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Objective: To determine if the observed effect of A-77636 is mediated by the dopamine D1 receptor.
-
Materials:
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This compound
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Selective D1 receptor antagonist (e.g., SCH23390)
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Your experimental system (e.g., cell culture, tissue slice, animal model)
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Assay reagents to measure your endpoint of interest.
-
-
Procedure:
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Prepare solutions of A-77636 and the D1 antagonist at appropriate concentrations.
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Divide your experimental units into at least four groups:
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Vehicle control
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A-77636 alone
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D1 antagonist alone
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D1 antagonist followed by A-77636
-
-
Pre-incubate the designated group with the D1 antagonist for a sufficient time to ensure receptor occupancy (typically 15-30 minutes, but may need optimization).
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Add A-77636 to the appropriate groups at a concentration known to produce your effect of interest.
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Incubate for the desired period.
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Measure your experimental endpoint.
-
-
Interpretation of Results:
-
If the effect of A-77636 is blocked by the D1 antagonist, the effect is likely mediated by the D1 receptor (on-target).
-
If the D1 antagonist does not block the effect of A-77636, the effect is likely independent of the D1 receptor (off-target).
-
Signaling Pathways and Workflows
References
Optimizing A-77636 hydrochloride dose for maximal efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dose of A-77636 hydrochloride for maximal efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the dopamine (B1211576) D1-like receptor.[1][2][3] Its primary mechanism of action is to bind to and activate D1 receptors, which are G-protein coupled receptors that stimulate adenylyl cyclase and increase intracellular levels of cyclic AMP (cAMP).[3][4] This signaling cascade is involved in regulating neuronal excitability, gene expression, and synaptic plasticity.[4] The compound is functionally inactive at the dopamine D2 receptor.[1][5]
Q2: What is the binding affinity and functional potency of this compound?
This compound exhibits a high affinity for the dopamine D1 receptor, with reported Ki values of approximately 39.8 nM.[1][2][3] It is a potent agonist with reported pEC50 values of 8.13 in the fish retina and 8.97 in the rat caudate-putamen, corresponding to EC50 values in the low nanomolar range.[1][2][3]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions can be prepared and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] The compound is soluble in water (up to 100 mM) and DMSO (up to 10 mM).[6][7]
Q4: What are the known dose-dependent effects of this compound?
This compound exhibits dose-dependent effects that can vary depending on the experimental model and the endpoint being measured. For instance, in studies on spatial working memory in aged monkeys, low doses of A-77636 improved performance, while higher doses either had no effect or impaired performance, demonstrating an "inverted-U" dose-response curve.[8] Similarly, in rats, lower doses (1 and 3 mg/kg) had minimal impact on locomotor activity, whereas a higher dose (10 mg/kg) significantly decreased it.[2]
Troubleshooting Guide
Issue 1: Sub-optimal or no desired biological effect observed.
-
Possible Cause 1: Inappropriate Dose.
-
Solution: The optimal dose of A-77636 can be highly dependent on the animal model, administration route, and the specific biological question. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup. Refer to the dose-range finding table below for guidance from preclinical studies.
-
-
Possible Cause 2: Poor Solubility or Stability.
-
Possible Cause 3: Route of Administration.
Issue 2: Development of tolerance or desensitization to A-77636.
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Possible Cause: Prolonged Receptor Activation.
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Solution: A-77636 has been shown to dissociate slowly from the D1 receptor, leading to persistent activation and subsequent receptor desensitization and internalization.[9][10] This can result in rapid behavioral tolerance.[10] Consider experimental designs with intermittent dosing schedules rather than continuous administration. The duration of the experiment should also be taken into account, as prolonged exposure is more likely to induce tolerance.
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Issue 3: Off-target effects or toxicity observed.
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Possible Cause: High Doses.
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Solution: Higher doses of A-77636 have been reported to induce forelimb clonus in rats and mice.[1][2] If such effects are observed, it is a strong indication that the dose is too high. Reduce the dose to a level that elicits the desired therapeutic effect without causing adverse effects. The "inverted-U" dose-response curve observed in some studies suggests that higher doses are not necessarily more effective and can be detrimental.[8]
-
Data Presentation
Table 1: Summary of this compound In Vitro and In Vivo Efficacy Data
| Parameter | Value | Species/Model | Notes | Reference |
| Binding Affinity (Ki) | 39.8 nM | Dopamine D1 Receptor | [1][2][3] | |
| Functional Potency (pEC50) | 8.13 | Fish Retina | Intrinsic activity = 102% of dopamine | [1][2] |
| 8.97 | Rat Caudate-Putamen | Intrinsic activity = 134% of dopamine | [1][3] | |
| Effective Dose (ED50) | 0.32 µmol/kg s.c. | 6-OHDA-lesioned rats | Elicits rotational behavior | [2] |
| 12.3 µmol/kg s.c. | Rats | Induces forelimb clonus | [2] | |
| 12.1 µmol/kg s.c. | Mice | Induces forelimb clonus | [2] | |
| Effective Dose Range | 0.5, 1.0, 2.0 µmol/kg p.o. | MPTP-treated marmosets | Increases locomotor activity and decreases parkinsonian symptoms | [2] |
| 1-10 mg/kg | Rats | Attenuates addiction-induced locomotor activity in a dose-dependent manner | [2] | |
| 1 and 4 µmol/kg s.c. | Rats | Increases cortical and hippocampal acetylcholine (B1216132) release | [3][11] | |
| 0.1-1 mg/kg s.c. | Male hooded rats | Suppresses food intake | [5][7] |
Experimental Protocols
Protocol 1: General In Vivo Dose-Response Study for this compound
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Animal Model: Select an appropriate animal model for the research question (e.g., 6-hydroxydopamine (6-OHDA)-lesioned rats for Parkinson's disease models, aged monkeys for cognitive studies).
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Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline).[7] Prepare serial dilutions to cover a range of doses. It is recommended to start with doses reported in the literature (see Table 1) and expand the range logarithmically.
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Administration: Administer the selected doses of A-77636 or vehicle control to different groups of animals via the chosen route (e.g., subcutaneous injection or oral gavage).
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Behavioral or Physiological Assessment: At predetermined time points after administration, assess the desired biological endpoint. This could include behavioral tests (e.g., rotational behavior, locomotor activity, cognitive tasks) or physiological measurements (e.g., in vivo microdialysis to measure neurotransmitter levels).[11]
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Data Analysis: Analyze the data to determine the dose-response relationship. Plot the observed effect against the administered dose to identify the ED50 (the dose that produces 50% of the maximal effect) and the optimal dose for maximal efficacy with minimal side effects. Statistical analysis should be performed to determine the significance of the observed effects.
Mandatory Visualization
References
- 1. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Dopamine D1 agonist | Probechem Biochemicals [probechem.com]
- 7. A 77636 hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 8. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A-77636 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The potent and selective dopamine D1 receptor agonist A-77636 increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A-77636 hydrochloride behavioral tolerance and desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-77636 hydrochloride. The information focuses on the well-documented phenomena of behavioral tolerance and D1 receptor desensitization associated with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo and in vitro experiments with A-77636.
Issue 1: Rapid Loss of Behavioral Effects in In Vivo Studies
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Symptom: Initial administrations of A-77636 produce a robust behavioral response (e.g., increased locomotor activity, contralateral rotations in 6-OHDA lesioned animals), but the effect diminishes significantly or disappears completely with subsequent daily doses.
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Cause: This is a hallmark characteristic of A-77636 and is attributed to rapid behavioral tolerance. The underlying mechanism is the desensitization and downregulation of the dopamine (B1211576) D1 receptor.
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Troubleshooting Steps:
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Confirm the Phenomenon: Your results are likely consistent with existing literature. A-77636 is known to induce rapid and profound tolerance.[1][2]
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Adjust Dosing Regimen: Continuous exposure to A-77636, such as through daily injections or osmotic minipumps, exacerbates tolerance.[2] If your experimental design allows, consider intermittent dosing schedules with washout periods. However, be aware that the long receptor occupancy of A-77636 may still lead to tolerance.
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Consider a Different Agonist: If sustained D1 receptor activation is required without the confounding factor of rapid tolerance, consider alternative D1 agonists like SKF 82958 or dinapsoline, which have been shown to induce less tolerance under similar conditions.[1]
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Measure Receptor Changes: To confirm that tolerance is the cause, you can perform ex vivo analyses on brain tissue after the behavioral experiments to quantify D1 receptor density (e.g., via radioligand binding assays) or downstream signaling (e.g., adenylyl cyclase activity). A decrease in D1 receptor number or function would support the diagnosis of tolerance.
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Issue 2: Inconsistent or Absent Cellular Response in In Vitro Assays After Pre-incubation with A-77636
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Symptom: Cells (e.g., SK-N-MC, HEK293 expressing D1 receptors) show a robust response (e.g., cAMP accumulation) to the initial application of A-77636, but after a pre-incubation period and washout, subsequent stimulation with A-77636 or other D1 agonists elicits a blunted or absent response.
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Cause: This is due to D1 receptor desensitization and internalization caused by the persistent activation by A-77636, which dissociates slowly from the receptor.[1]
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Troubleshooting Steps:
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Verify Washout Procedure: Ensure your washout protocol is thorough. However, be aware that due to its slow dissociation, residual A-77636 may remain bound to the receptors even after extensive washing, leading to continued receptor activation and desensitization.[1]
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Quantify Receptor Internalization: Use techniques like cell-surface ELISA or immunofluorescence to visualize and quantify the translocation of D1 receptors from the plasma membrane to intracellular compartments. A-77636 is a potent inducer of D1 receptor internalization.
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Assess Receptor Recovery Time: The recovery of D1 receptor responsiveness after A-77636 exposure is slow. Design experiments to measure the time course of recovery to determine when your cells regain sensitivity to D1 agonists.
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Use a D1 Antagonist: To demonstrate that the residual effects are D1 receptor-mediated, co-incubation with a selective D1 antagonist like SCH 23390 should block the long-lasting effects of A-77636.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why does A-77636 induce such rapid behavioral tolerance?
A1: The rapid tolerance to A-77636 is primarily due to its pharmacokinetic and pharmacodynamic properties at the dopamine D1 receptor. A-77636 is a potent, full agonist that dissociates very slowly from the D1 receptor.[1] This prolonged receptor occupancy leads to persistent activation of downstream signaling pathways. To counteract this overstimulation, the cell initiates compensatory mechanisms, including receptor phosphorylation, β-arrestin recruitment, receptor internalization (endocytosis), and ultimately, a reduction in the total number of D1 receptors (downregulation). These processes collectively lead to a profound desensitization of the D1 receptor system, which manifests as behavioral tolerance.[1]
Q2: How quickly does tolerance to A-77636 develop?
A2: Tolerance to the behavioral effects of A-77636 can develop very rapidly, often within 24 to 48 hours of repeated administration.[2] Some studies have reported a complete loss of the locomotor response by the second day of daily dosing.
Q3: Is the desensitization caused by A-77636 reversible?
A3: The desensitization is reversible, but the recovery can be slow due to the persistent nature of A-77636 binding. The time course for the return of D1 receptor sensitivity will depend on the duration and concentration of A-77636 exposure.
Q4: Does the route of administration affect the development of tolerance to A-77636?
A4: Yes, the pattern of drug exposure is a critical factor. Continuous administration, such as via an osmotic minipump, has been shown to induce rapid and complete tolerance.[2] Intermittent daily dosing also leads to rapid tolerance.
Q5: Is the desensitization specific to the D1 receptor?
A5: Yes, the desensitization induced by A-77636 is considered homologous, meaning it is specific to the D1 receptor. Studies have shown that it does not affect the function of other receptors, such as β2-adrenergic receptors.
Q6: What is the role of cAMP in A-77636-induced desensitization?
A6: While D1 receptors are classically coupled to the stimulation of adenylyl cyclase and cAMP production, some studies suggest that the functional desensitization of the D1 receptor by agonists like A-77636 can occur through a cAMP-independent mechanism. This suggests the involvement of other signaling pathways in the process of receptor desensitization.
Data Presentation
Table 1: In Vitro Pharmacology of A-77636
| Parameter | Cell Line/Tissue | Value | Reference |
| Binding Affinity (Ki) | Dopamine D1 Receptor | 39.8 nM | [3] |
| Functional Potency (EC50) for cAMP accumulation | Rat Caudate-Putamen | 1.1 nM | [3] |
| Functional Potency (EC50) for cAMP accumulation | Fish Retina | 7.4 nM | [3] |
| Intrinsic Activity (vs. Dopamine) | Rat Caudate-Putamen | 134% | [3] |
| Intrinsic Activity (vs. Dopamine) | Fish Retina | 102% | [3] |
Table 2: Behavioral Effects of A-77636 in Rodent Models
| Behavioral Test | Animal Model | Dose (s.c.) | Effect | Tolerance Development | Reference |
| Rotational Behavior | 6-OHDA Lesioned Rats | 0.32 µmol/kg | Prolonged (>20 h) contralateral turning | Rapid and complete tolerance with daily dosing | [2][3] |
| Locomotor Activity | MPTP-treated Marmosets | 0.5 - 2.0 µmol/kg (p.o.) | Increased locomotor activity | Not explicitly quantified, but rapid tolerance is a known issue | [3] |
| Locomotor Activity | Mice | 1-10 mg/kg | Dose-dependent decrease in cocaine-induced locomotor activity | Not explicitly quantified in this study | [4] |
| Spatial Working Memory | Aged Monkeys | Low doses | Improved performance | Not assessed in this study | [5] |
Experimental Protocols
1. Assessment of Behavioral Tolerance to A-77636 in 6-OHDA Lesioned Rats (Rotational Behavior)
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Animal Model: Adult male rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway. This model creates a supersensitivity of dopamine receptors on the lesioned side.
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Drug Preparation: this compound is dissolved in sterile saline.
-
Procedure:
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Baseline Testing: Administer a single subcutaneous (s.c.) injection of A-77636 (e.g., 0.32 µmol/kg). Place the rat in a circular arena and record the number of full 360° contralateral (away from the lesioned side) rotations over a period of at least 2 hours, and up to 20 hours, due to the long-acting nature of the compound.[3]
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Chronic Treatment: Administer the same dose of A-77636 daily for a set period (e.g., 7-14 days).
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Tolerance Assessment: On specified days during the chronic treatment period (e.g., day 3, 7, 14), record the rotational behavior as in the baseline testing. A significant decrease in the number of contralateral rotations compared to the baseline response indicates the development of behavioral tolerance.
-
-
Data Analysis: Compare the total number of rotations on treatment days to the baseline day using appropriate statistical methods (e.g., repeated measures ANOVA).
2. In Vitro D1 Receptor Desensitization Assay (cAMP Accumulation)
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Cell Line: A cell line expressing the dopamine D1 receptor, such as SK-N-MC or HEK293-D1R cells.
-
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.
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Pre-incubation (Desensitization): Treat the cells with A-77636 (e.g., 100 nM) for a specified period (e.g., 1-4 hours) in serum-free media.
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Washout: Carefully wash the cells multiple times with fresh, warm media to remove the drug.
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Re-stimulation: Acutely stimulate the pre-treated and control (no pre-treatment) cells with a D1 agonist (e.g., A-77636 or dopamine) for a short period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
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cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
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Data Analysis: Compare the cAMP levels in the A-77636 pre-treated cells to the control cells. A significant reduction in the agonist-stimulated cAMP response in the pre-treated cells indicates D1 receptor desensitization.
Mandatory Visualization
References
- 1. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dinapsoline: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-77636 Hydrochloride Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A-77636 hydrochloride in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and long-acting full agonist for the dopamine (B1211576) D1 receptor.[1][2] Its high affinity for the D1 receptor and functional inactivity at D2 receptors make it a valuable tool for studying D1 receptor-mediated behaviors.[1][2] The behavioral effects of A-77636 are primarily driven by the stimulation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP) levels in D1 receptor-expressing neurons.
Q2: What are the expected behavioral effects of this compound in rodents?
The behavioral effects of this compound are dose-dependent and can be broadly categorized as:
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Increased Locomotor Activity: At lower to moderate doses, A-77636 robustly increases spontaneous locomotor activity.
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Stereotyped Behaviors: At higher doses, the increase in locomotion may be replaced by stereotyped behaviors such as forelimb clonus, sniffing, grooming, and oral stereotypies.[1][3]
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Modulation of Working Memory: A-77636 exhibits a classic "inverted-U" shaped dose-response curve on working memory tasks. Low doses can improve performance, while higher doses can impair it.[4][5][6]
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Contralateral Rotations: In unilateral 6-hydroxydopamine (6-OHDA) lesioned rats, A-77636 induces prolonged contralateral turning behavior, a standard model for assessing anti-parkinsonian efficacy.[1]
Q3: How should I prepare and store this compound for in vivo studies?
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Vehicle: this compound is soluble in water.[7][8] Sterile saline (0.9% NaCl) is also a commonly used vehicle.
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Preparation: For a stock solution, this compound can be dissolved in water at a concentration of up to 100 mM.[7][8] For working solutions, dilute the stock in sterile saline.
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Storage: Store the solid compound at -20°C.[7][8][9] Prepare fresh solutions for each experiment. If a stock solution must be stored, it is recommended to keep it at -20°C for no longer than one month, though some suppliers suggest it can be stable for up to 6 months at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| No significant increase in locomotor activity at expected effective doses. | 1. Tolerance: Rapid tolerance (tachyphylaxis) can develop within two days of repeated administration.[10] 2. Suboptimal Dose: The dose may be too low for the specific species, strain, or experimental conditions. 3. Solution Instability: The compound may have degraded due to improper storage or handling. 4. Individual Variation: Animal-to-animal variability in response. | 1. Experimental Design: For repeated measures designs, ensure a sufficient washout period (at least 5-7 days) between treatments. For chronic studies, consider intermittent dosing schedules rather than continuous administration.[11] 2. Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for your specific experimental setup. 3. Fresh Preparation: Always prepare fresh solutions of this compound for each experiment. 4. Increase Sample Size: Ensure an adequate number of animals per group to account for individual variability. |
| Excessive stereotypy is interfering with the measurement of other behaviors (e.g., locomotion, performance in cognitive tasks). | 1. Dose is too high: Stereotyped behaviors are characteristic of higher doses of D1 agonists.[10][12] 2. Supersensitivity: Previous drug treatments or genetic modifications may have led to dopamine receptor supersensitivity. | 1. Lower the Dose: Reduce the dose of A-77636 to a range that typically increases locomotion without inducing significant stereotypy. 2. Dose-Response Characterization: Carefully characterize the dose-response curve for both locomotor activity and stereotypy in your model to identify a therapeutic window. 3. Consider Animal Model: Be aware of the baseline dopaminergic state of your animal model. |
| Working memory performance is impaired when an improvement was expected. | 1. Dose is on the descending limb of the "inverted-U" curve: Higher doses of D1 agonists are known to impair working memory.[4][5][6] 2. Stress: The experimental procedure itself may be stressful, which can interact with the effects of the drug on cognitive function. | 1. Administer a Lower Dose: Test a range of lower doses to identify the optimal dose for cognitive enhancement in your specific task. 2. Habituation: Ensure adequate habituation of the animals to the testing apparatus and procedures to minimize stress. |
| Rapid development of tolerance is observed in a chronic study. | 1. Mechanism of Action: A-77636 dissociates slowly from the D1 receptor, leading to persistent receptor activation, internalization, and desensitization.[13] 2. Dosing Regimen: Continuous or frequent daily administration will accelerate tolerance. | 1. Intermittent Dosing: Implement an intermittent dosing schedule (e.g., every other day) to allow for receptor resensitization. 2. Washout Periods: Incorporate drug-free washout periods into your study design. 3. Alternative Agonists: For long-term studies, consider using a D1 agonist with a faster dissociation rate if the experimental goals allow. |
Data Presentation
Table 1: Dose-Dependent Behavioral Effects of this compound in Rodents
| Behavioral Effect | Species | Dose Range (mg/kg) | Route of Administration | Notes | References |
| Increased Locomotor Activity | Mouse | 1 - 10 | s.c. | A bell-shaped dose-response curve is often observed, with higher doses leading to a decrease in locomotion due to competing stereotypies. | [10][12] |
| Rat | 0.1 - 1.0 | s.c. | [14] | ||
| Induction of Stereotypy (e.g., forelimb clonus, oral movements) | Mouse | > 3 | s.c. | [1] | |
| Rat | 0.1 - 1.0 | i.p. | Oral stereotypies observed in neonatal 6-OHDA lesioned rats. | [3] | |
| Improvement in Working Memory | Rat | 0.1 - 0.5 | s.c. | Lower end of the dose range is typically effective. | [15] |
| Impairment in Working Memory | Monkey | > 0.05 | i.m. | Higher doses lead to impaired performance. | [4] |
| Rat | > 1.0 | s.c. | Higher doses are on the descending limb of the inverted-U curve. | [5][6] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity
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Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with automated photobeam detection or video tracking software.
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Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On the testing day, place the animal in the open-field arena for a 30-60 minute habituation period before drug administration.
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Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
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Data Collection: Immediately after injection, place the animal back into the open-field arena and record locomotor activity for 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
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Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to observe the onset and duration of the drug's effect. Compare the activity levels between the drug-treated and vehicle-treated groups using appropriate statistical tests.
Protocol 2: Assessment of Stereotypy
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Observation Arena: A clear cylindrical or rectangular observation chamber.
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Habituation: Acclimate the animals to the testing room for at least 60 minutes. Place the animal in the observation chamber for a brief habituation period (10-15 minutes) before drug administration.
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Drug Administration: Administer a higher dose of this compound or vehicle.
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Scoring: At regular intervals (e.g., every 5-10 minutes) for 60-90 minutes post-injection, score the animal's behavior using a stereotypy rating scale. An example scale is provided below. Scoring should be performed by an observer blinded to the treatment conditions.
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Stereotypy Rating Scale (example):
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0: Asleep or inactive
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1: Normal activity, moving around the cage
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2: Increased locomotion (hyperactivity)
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3: Intermittent sniffing, rearing
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4: Continuous sniffing, rearing, some repetitive head movements
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5: Repetitive head and limb movements, intermittent licking or gnawing of the cage
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6: Continuous, intense licking or gnawing of the cage, forelimb clonus
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for behavioral studies.
Caption: Troubleshooting logic for unexpected results.
References
- 1. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Enhanced oral activity response to A77636 in neonatal 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Supranormal Stimulation of D1 Dopamine Receptors in the Rodent Prefrontal Cortex Impairs Spatial Working Memory Performance | Journal of Neuroscience [jneurosci.org]
- 6. Verification Required - Princeton University Library [oar.princeton.edu]
- 7. rndsystems.com [rndsystems.com]
- 8. A 77636 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 9. This compound | Dopamine D1 agonist | Probechem Biochemicals [probechem.com]
- 10. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic administration of a selective dopamine D-2 agonist: factors determining behavioral tolerance and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of dopamine D1 receptor antagonist SCH23390 and D1 agonist A77636 on active allothetic place avoidance, a spatial cognition task - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with A-77636 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using A-77636 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the dopamine (B1211576) D1-like receptors (D1 and D5).[1][2] It is orally active and known for its long-lasting effects.[3] Its primary mechanism of action is to bind to and activate D1 receptors, which are G protein-coupled receptors that play a crucial role in various physiological processes, including movement, cognition, and reward pathways.[4]
Q2: What are the common research applications for this compound?
This compound is frequently used in preclinical research, particularly in studies related to:
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Parkinson's disease: It has shown antiparkinsonian activity in animal models.[4][5]
-
Cognitive function: It is used to investigate the role of D1 receptors in learning and memory.[6]
-
Addiction and reward: It helps in studying the dopaminergic pathways involved in addiction.
Q3: How should I store and prepare this compound solutions?
For optimal stability, this compound powder should be stored at -20°C.[1] Stock solutions can be prepared in water (soluble up to 100 mM) or DMSO (soluble up to 10 mM).[1][7] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Troubleshooting Inconsistent Results
Problem 1: Diminished or inconsistent responses in vivo (Behavioral Studies)
Possible Cause 1: Development of Tolerance (Receptor Desensitization and Internalization)
One of the most significant challenges with A-77636 is the rapid development of tolerance, where repeated administration leads to a reduced effect.[4][8] This is primarily due to its slow dissociation from the D1 receptor, leading to prolonged receptor activation, desensitization, and internalization.[9][10]
Solutions:
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Dosing Regimen: Avoid continuous exposure. Intermittent dosing schedules (e.g., once daily) are less likely to induce tolerance compared to continuous infusion.[8]
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Washout Periods: Incorporate adequate washout periods between experiments to allow for receptor resensitization. The long-lasting effects of A-77636 (over 20 hours) should be considered when designing these washout periods.[5]
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Use the Minimum Effective Dose: Higher doses can accelerate tolerance development. Determine the lowest dose that produces the desired effect in your model.[6]
Possible Cause 2: Dose-Dependent Biphasic Effects
A-77636 can exhibit biphasic (U-shaped) dose-response curves, particularly in cognitive studies. Low doses may enhance performance, while higher doses can have no effect or even impair performance.[6]
Solutions:
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Dose-Response Curve: Conduct a thorough dose-response study to identify the optimal concentration for your specific experimental paradigm.
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Literature Review: Consult literature for dose ranges used in similar models and assays to guide your experimental design.
Problem 2: High Variability in In Vitro Assays (e.g., cAMP accumulation, signaling studies)
Possible Cause 1: Receptor Internalization
A-77636 is known to induce pronounced D1 receptor internalization.[11][12] This can lead to a decrease in the number of surface receptors available for binding in subsequent experiments or at later time points within the same experiment, causing variability.
Solutions:
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Time-Course Experiments: Perform time-course experiments to understand the kinetics of receptor internalization in your cell system.
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Assay Endpoint: For signaling assays like cAMP accumulation, measure the response at an early time point before significant internalization occurs.
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Receptor Recycling: After treatment, allow sufficient time for receptor recycling to the cell surface before initiating another stimulation.
Possible Cause 2: Slow Dissociation and Residual Activity
A-77636 dissociates slowly from the D1 receptor, which can result in residual cAMP production even after the compound has been washed out of the medium.[9] This can lead to elevated basal signaling and inconsistent results in subsequent experiments.
Solutions:
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Thorough Washing: Implement a rigorous washing protocol after treatment to remove as much of the compound as possible. However, be aware that due to its slow dissociation, some residual activity may persist.[9]
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Include Antagonist Controls: In washout experiments, include a condition with a D1 antagonist (e.g., SCH 23390) to confirm that the residual activity is indeed D1 receptor-mediated.[9]
Quantitative Data Summary
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Species/System | Reference |
| Ki (D1 Receptor) | 39.8 nM | Not Specified | [2] |
| pKi (D1 Receptor) | 7.40 ± 0.09 | Not Specified | [5] |
| EC50 (D1 Receptor) | 1.1 nM | Fish Retina | [5] |
| pEC50 (D1 Receptor) | 8.13 | Fish Retina | [5] |
| pEC50 (D1-like Receptors) | 8.97 | Not Specified | [1] |
| pEC50 (D2-like Receptors) | < 5 | Not Specified | [1] |
Table 2: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 365.9 g/mol | [13] |
| Solubility in Water | Up to 100 mM | [1] |
| Solubility in DMSO | Up to 10 mM | [7] |
| Powder Storage | -20°C | [1] |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month) | [3] |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay
This protocol is a general guideline for measuring cAMP accumulation in response to A-77636 stimulation in a cell line expressing D1 receptors (e.g., HEK293 or SK-N-MC cells).
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Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
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Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.
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Stimulation: Add varying concentrations of this compound to the cells and incubate for a short period (e.g., 10-15 minutes) at 37°C.
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Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
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Data Analysis: Plot the cAMP concentration against the log of the A-77636 concentration to generate a dose-response curve and determine the EC50.
Protocol 2: D1 Receptor Internalization Assay (Cell-Surface ELISA)
This protocol provides a method to quantify the internalization of D1 receptors upon A-77636 treatment in cells expressing an epitope-tagged D1 receptor (e.g., HA- or FLAG-tagged).
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Cell Culture: Plate cells expressing the tagged D1 receptor in a multi-well plate.
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Treatment: Treat the cells with this compound at a desired concentration (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.[11]
-
Fixation: Wash the cells with ice-cold PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde).
-
Antibody Incubation:
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Incubate with a primary antibody against the epitope tag (e.g., anti-HA or anti-FLAG) to label the surface receptors.
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Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength. A decrease in absorbance indicates receptor internalization.
-
Data Analysis: Normalize the data to the untreated control (time 0) to quantify the percentage of internalized receptors.
Visualizations
Caption: this compound signaling pathway via the D1 receptor.
Caption: Troubleshooting workflow for inconsistent A-77636 results.
References
- 1. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Dopamine D1 agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A-77636 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 77636 hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 8. Dinapsoline: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A 77636 hydrochloride | C20H28ClNO3 | CID 9951033 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to block A-77636 hydrochloride effects with antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on blocking the effects of the dopamine (B1211576) D1 receptor agonist, A-77636 hydrochloride, using selective antagonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would I want to block its effects?
This compound is a potent and selective agonist for the dopamine D1 receptor. Researchers may want to block its effects to verify that an observed physiological or behavioral response is indeed mediated by the D1 receptor, to study the downstream consequences of D1 receptor blockade, or to investigate the therapeutic potential of D1 antagonists.
Q2: What are the most common and effective antagonists for blocking this compound?
The most widely used and effective antagonists for the dopamine D1 receptor are SCH 23390 and ecopipam (B1671091) (also known as SCH 39166). SCH 23390 is a highly potent and selective tool compound for in vitro and in vivo studies.[1] Ecopipam is another selective D1 antagonist that has been investigated in clinical trials.
Q3: What is the mechanism of action for these D1 antagonists?
Dopamine D1 receptor antagonists, such as SCH 23390 and ecopipam, act as competitive inhibitors at the D1 receptor. They bind to the receptor at the same site as agonists like A-77636 but do not activate it. This prevents the agonist from binding and initiating the downstream signaling cascade.
Q4: What is the primary signaling pathway activated by A-77636 and blocked by these antagonists?
A-77636, as a D1 receptor agonist, activates the Gαs/olf G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][3] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[3] D1 antagonists block this entire cascade by preventing the initial receptor activation.
Quantitative Data: Antagonist Affinities
The following table summarizes the binding affinities (Ki) of commonly used dopamine D1 receptor antagonists. Lower Ki values indicate higher binding affinity.
| Antagonist | Receptor Target | Ki (nM) | Species | Reference |
| SCH 23390 | Dopamine D1 | 0.2 | Human | [1] |
| Dopamine D5 | 0.3 | Human | [1] | |
| 5-HT2C | 30 | Porcine | [4] | |
| Ecopipam (SCH 39166) | 5-HT1C | 1327 | Porcine | [4] |
| SKF 83566 | Dopamine D1 | Data not readily available |
Note: Specific IC50 values for the blockade of A-77636-induced signaling by these antagonists are not consistently reported in the literature. Researchers should empirically determine the optimal concentration for their specific experimental setup.
Experimental Protocols
Protocol 1: In Vitro cAMP Measurement Assay
This protocol outlines a method for measuring the antagonistic effect of SCH 23390 on A-77636-induced cAMP production in a cell-based assay.
Materials:
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Cells expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells)
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This compound
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SCH 23390 hydrochloride
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cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
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Cell culture medium
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Assay buffer
Procedure:
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Cell Culture: Culture the D1 receptor-expressing cells according to standard protocols.
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Cell Plating: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Antagonist Pre-incubation:
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Prepare serial dilutions of SCH 23390 in assay buffer.
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Remove the culture medium from the cells and add the SCH 23390 dilutions.
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Incubate for 15-30 minutes at 37°C.
-
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Agonist Stimulation:
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Prepare a solution of A-77636 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
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Add the A-77636 solution to the wells already containing the antagonist.
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Incubate for 15-30 minutes at 37°C.
-
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cAMP Measurement:
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Lyse the cells (if required by the assay kit).
-
Measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the antagonist concentration.
-
Perform a non-linear regression analysis to determine the IC50 value of the antagonist.
-
Protocol 2: In Vivo Blockade of A-77636-Induced Locomotor Activity in Rats
This protocol describes a method to assess the ability of SCH 23390 to block the locomotor effects of A-77636 in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound
-
SCH 23390 hydrochloride
-
Vehicle (e.g., saline)
-
Open field activity chambers
Procedure:
-
Animal Acclimation: Acclimate the rats to the experimental room and handling procedures for several days before the experiment.
-
Habituation: On the day of the experiment, place the rats in the open field chambers for a 30-60 minute habituation period.
-
Antagonist Administration:
-
Administer SCH 23390 (e.g., 0.01-0.1 mg/kg, subcutaneous) or vehicle.
-
Return the rats to their home cages for a 15-30 minute pretreatment period.
-
-
Agonist Administration:
-
Administer A-77636 (e.g., 0.5-2.0 mg/kg, subcutaneous) or vehicle.
-
-
Locomotor Activity Measurement:
-
Immediately place the rats back into the open field chambers.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the antagonist on agonist-induced activity.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak antagonist effect | - Antagonist concentration is too low.- Agonist concentration is too high.- Poor compound solubility.- Low receptor expression in cells. | - Increase the antagonist concentration.- Use the agonist at its EC80 concentration.- Ensure the antagonist is fully dissolved (sonication may help).- Verify receptor expression via techniques like Western blot or qPCR. |
| High background signal in cell-based assays | - Constitutive receptor activity.- Non-specific binding of assay reagents. | - Consider using an inverse agonist to reduce basal activity.- Increase the number of wash steps in your assay protocol. |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension before plating.- Calibrate pipettes regularly.- Use a plate with a moat and fill it with sterile water or PBS to minimize evaporation. |
| Cytotoxicity observed | - Antagonist concentration is too high.- Solvent (e.g., DMSO) toxicity. | - Perform a dose-response curve for cytotoxicity to determine the non-toxic concentration range.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). |
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling cascade.
Experimental Workflow: In Vitro Antagonism Assay
Caption: Workflow for in vitro antagonism assay.
References
- 1. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The binding of SCH 39166 and SCH 23390 to 5-HT1C receptors in porcine choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
A-77636 hydrochloride long-term administration challenges
Welcome to the technical support center for A-77636 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the long-term administration of this potent and selective dopamine (B1211576) D1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active dopamine D1-like receptor agonist.[1][2][3] It shows high affinity for the D1 receptor (Ki of 39.8 nM) and is functionally inactive at D2 receptors.[1][2][4][5] Its primary mechanism involves the stimulation of D1 receptors, which are canonically coupled to Gαs/olf G-proteins.[6][7][8] This activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][8][9]
Q2: What are the major challenges observed with long-term administration of A-77636?
The principal challenge with long-term A-77636 administration is the rapid development of behavioral tolerance and receptor desensitization.[10][11][12] This phenomenon is attributed to the drug's slow dissociation from the D1 receptor, causing persistent receptor activation.[10][13] This sustained activity leads to receptor internalization and prevents the receptor from recovering its responsiveness, limiting its therapeutic potential in chronic treatment paradigms.[10][13][14][15]
Q3: Is this compound soluble and stable in solution?
This compound is soluble in water up to 100 mM. For in vivo use, if using solvents like DMSO, it is recommended to keep the concentration below 10% for normal mice.[3] Stock solutions can be stored at -20°C for several months, but it is recommended to prepare and use solutions on the same day to avoid degradation from repeated freeze-thaw cycles.[2][4] For higher solubility, warming the solution to 37°C and using an ultrasonic bath may be helpful.[4]
Q4: What are the expected behavioral effects of A-77636 in preclinical models?
In rodent models, A-77636 is known to increase locomotor activity and can induce forelimb clonus at higher doses.[5] In primate models of Parkinson's disease (MPTP-treated marmosets), it has shown anti-parkinsonian activity by increasing locomotor activity and reducing disability scores.[5][11] However, these effects diminish with repeated administration due to tolerance.[11] It has also been observed to suppress food intake by reducing meal size and duration.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Rapid loss of behavioral or cellular response (Tolerance) | D1 Receptor Desensitization/Internalization: A-77636's slow dissociation from the D1 receptor leads to prolonged activation, β-arrestin recruitment, and subsequent receptor internalization.[10][13][14][15] | 1. Intermittent Dosing: Avoid continuous administration. Studies show that daily dosing rapidly produces complete tolerance.[12] An intermittent or pulsed dosing schedule may allow for receptor resensitization. 2. Monitor Receptor Expression: If possible, perform receptor binding assays on tissue samples post-treatment to quantify the extent of D1 receptor downregulation.[10] 3. Consider Alternative Agonists: For long-term studies, consider D1 agonists with faster dissociation kinetics or different signaling profiles (e.g., biased agonists) that may be less prone to inducing tolerance.[13] |
| Inconsistent or No Drug Effect | Poor Solubility/Stability: The compound may have precipitated out of solution or degraded. | 1. Fresh Preparation: Prepare solutions fresh for each experiment.[4] 2. Solubility Check: Confirm solubility in your chosen vehicle. A-77636 HCl is water-soluble, but if using a solvent mixture, ensure it remains dissolved. Sonication may be required for dissolution in DMSO.[3] 3. Proper Storage: Store stock solutions aliquoted at -20°C or -80°C to minimize freeze-thaw cycles.[4] |
| Unwanted Side Effects (e.g., Dyskinesia, clonus) | High Receptor Occupancy/Overdosing: A-77636 is a full agonist with high efficacy.[15] High doses can lead to excessive D1 receptor stimulation. | 1. Dose-Response Study: Conduct a thorough dose-response study to identify the minimum effective dose that produces the desired therapeutic effect without inducing significant side effects.[5] 2. Monitor Abnormal Movements: Use a validated scoring system (e.g., Abnormal Involuntary Movement Scale - AIMS) to quantify dyskinetic movements in rodent models. |
| Antiparkinsonian effects are blocked or diminished | D2 Receptor Blockade: The antiparkinsonian effects of A-77636 are surprisingly dependent on intact D2 receptor function.[11] | 1. Avoid D2 Antagonists: Do not co-administer with D2 receptor antagonists like raclopride, as this can dramatically diminish the therapeutic effects of A-77636.[11] 2. Endogenous Tone: The results suggest a need for endogenous D2 receptor tone for D1-mediated activity.[11] Ensure the animal model used has an intact endogenous dopamine system or consider the implications for dopamine-depleted models. |
Data Summary
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 365.9 g/mol | |
| Formula | C₂₀H₂₇NO₃·HCl | |
| CAS Number | 145307-34-2 | |
| Solubility | Up to 100 mM in water | |
| Storage | Store powder at -20°C |
Receptor Binding & Functional Activity
| Parameter | Receptor/System | Value | Reference |
| Ki | Dopamine D1 Receptor | 39.8 nM | [1][5] |
| pEC₅₀ (cAMP) | Rat Caudate-Putamen | 8.97 | [4][5] |
| pEC₅₀ (cAMP) | Fish Retina | 8.13 | [4][5] |
| Functional Activity | Dopamine D2 Receptor | Inactive (EC₅₀ > 10 µM) | [1][5] |
Visualizations
Signaling Pathways
The activation of the Dopamine D1 Receptor by A-77636 primarily initiates a Gαs/olf-mediated signaling cascade. There is also evidence for Gαq coupling, which can lead to intracellular calcium release.
Experimental Workflow
The following diagram outlines a typical workflow for a long-term in vivo study investigating the effects of A-77636.
Troubleshooting Logic
This diagram illustrates a logical approach to troubleshooting the common issue of tolerance.
Experimental Protocols
Protocol 1: Continuous Infusion via Osmotic Minipump in Rodents
This protocol is adapted for compounds like A-77636 where continuous administration is desired, but researchers must be aware that this method rapidly induces tolerance to A-77636.[12]
-
Objective: To achieve steady-state plasma concentrations of A-77636 over a prolonged period.
-
Materials:
-
This compound
-
Sterile saline (0.9%) or other appropriate vehicle
-
Osmotic minipumps (e.g., Alzet) with appropriate flow rate and duration
-
Surgical tools for subcutaneous implantation
-
Anesthesia and analgesia as per approved institutional animal care protocols.
-
-
Procedure:
-
Dose Calculation: Calculate the required concentration of A-77636 solution based on the pump's flow rate, the desired dose (mg/kg/day), and the animal's body weight.
-
Pump Preparation: Under sterile conditions, fill the osmotic minipumps with the prepared A-77636 solution according to the manufacturer's instructions. Prime the pumps in sterile saline at 37°C for the recommended time to ensure immediate delivery upon implantation.
-
Surgical Implantation:
-
Anesthetize the animal.
-
Shave and sterilize the surgical area (typically on the back, slightly posterior to the scapulae).
-
Make a small midline incision in the skin.
-
Using a hemostat, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the filled and primed minipump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care: Administer post-operative analgesia as required. Monitor the animal for recovery, signs of infection, and any adverse reactions.[16]
-
Study Period: House the animals individually to prevent damage to the surgical site. Conduct behavioral and physiological assessments as planned. Be aware that behavioral effects may diminish rapidly within days due to tolerance.[11][12]
-
Protocol 2: Assessment of Dyskinesia in a 6-OHDA Rodent Model
-
Objective: To quantify abnormal involuntary movements (AIMS) induced by long-term A-77636 administration in a rat model of Parkinson's disease.
-
Model: Unilateral 6-hydroxydopamine (6-OHDA) lesioned rats.
-
Drug Administration: Administer A-77636 via the desired route (e.g., subcutaneous injection, oral gavage) according to the study's dosing schedule (e.g., daily for 14-21 days).
-
AIMS Scoring:
-
On testing days, habituate the rat to a clear observation cage for 10-15 minutes.
-
Following A-77636 administration, score the animal for the presence and severity of AIMS at regular intervals (e.g., every 20 minutes for 2-3 hours).
-
Score dyskinesias for three subtypes:
-
Limb: Involuntary movements of the forelimb and hindlimb.
-
Axial: Dystonic postures of the neck and trunk.
-
Oral: Repetitive, empty jaw movements and tongue protrusions.
-
-
Use a severity scale from 0 to 4 for each subtype:
-
0 = Absent
-
1 = Occasional, fleeting movements
-
2 = More frequent, but still intermittent
-
3 = Continuous, but interrupted by sensory stimuli
-
4 = Continuous, severe, and not interrupted by sensory stimuli
-
-
-
Data Analysis: Sum the scores for each subtype at each time point for a total AIMS score. Analyze the development and severity of dyskinesias over the course of the long-term administration period.[17]
References
- 1. This compound | Dopamine D1 agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A 77636 hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 4. A 77636 hydrochloride | CAS:145307-34-2 | Agonist of D1-like dopamine receptor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The actions of a D-1 agonist in MPTP treated primates show dependence on both D-1 and D-2 receptor function and tolerance on repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dinapsoline: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A-77636 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. instechlabs.com [instechlabs.com]
- 17. Dopamine-Depleted Dopamine Transporter Knockout (DDD) Mice: Dyskinesia with L-DOPA and Dopamine D1 Agonists | MDPI [mdpi.com]
Minimizing stress in animals during A-77636 hydrochloride administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing stress in animals during the administration of A-77636 hydrochloride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the welfare of animal subjects and the integrity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dopamine (B1211576) D1 receptor agonist.[1][2][3][4] Its primary mechanism of action is to bind to and activate dopamine D1 receptors in the central nervous system, mimicking the effect of the endogenous neurotransmitter, dopamine. This activation initiates downstream signaling cascades that can influence motor control, cognition, and other physiological processes. A-77636 is functionally inactive at dopamine D2 receptors.[2][3]
Q2: What are the common administration routes for this compound in animal studies?
The most common routes of administration for this compound in rodents are subcutaneous (s.c.) injection and oral gavage (p.o.).[4] The choice of administration route should align with the specific research objectives and anticipated clinical application.
Q3: What are the potential side effects of this compound in rodents?
At higher doses, this compound can induce side effects such as forelimb clonus in rats and mice.[4] It can also lead to a dose-dependent decrease in locomotor activity.[5] Furthermore, repeated administration can lead to the rapid development of tolerance, where the behavioral effects of the compound diminish over time.[6][7]
Q4: How can I minimize stress in animals during subcutaneous injections?
To minimize stress during subcutaneous injections, it is crucial to use proper handling and injection techniques. This includes habituating the animals to the handling and injection procedures, using a new sterile needle for each animal, and ensuring the injected solution is at a neutral pH and body temperature. The loose skin over the neck and shoulder area is a common and well-tolerated injection site.
Q5: What is the recommended vehicle for dissolving this compound for in vivo studies?
This compound is soluble in sterile saline (0.9% sodium chloride).[8] For compounds that are difficult to dissolve, a common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. However, for this compound, sterile saline is often sufficient. It is always recommended to perform a small-scale solubility test before preparing a large batch.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the administration of this compound.
Issue 1: Animal Distress During Handling and Injection
-
Symptoms: Vocalization, struggling, increased heart rate, attempts to bite or scratch.
-
Possible Causes:
-
Lack of habituation to the researcher and the procedure.
-
Improper restraint technique.
-
Pain or discomfort from the injection.
-
-
Solutions:
-
Habituation: Handle the animals for several days prior to the experiment without performing any procedures to acclimate them to your presence.
-
Proper Restraint: Use a firm but gentle restraint technique that does not constrict the animal's breathing. For mice, scruffing the back of the neck is a common and effective method.
-
Refine Injection Technique: Use a small gauge needle (e.g., 27-30G for mice) and inject a small volume. Ensure the bevel of the needle is facing up and the injection is administered smoothly and quickly.
-
Issue 2: Inconsistent Behavioral Responses to this compound
-
Symptoms: High variability in locomotor activity or other behavioral measures between animals in the same treatment group.
-
Possible Causes:
-
Inaccurate dosing due to improper solution preparation or administration.
-
Development of tolerance with repeated dosing.[6]
-
Stress-induced alterations in the animal's physiology and behavior.
-
-
Solutions:
-
Accurate Dosing: Ensure the compound is fully dissolved and the solution is homogenous. Use calibrated equipment for all measurements.
-
Address Tolerance: If conducting a chronic study, be aware that tolerance to A-77636 can develop rapidly.[6] Consider this in the experimental design and data interpretation.
-
Minimize Stress: Follow the stress-minimizing techniques outlined in this guide to reduce the influence of stress on the behavioral outcomes.
-
Issue 3: Reduced Food and Water Intake
-
Symptoms: Significant decrease in body weight and signs of dehydration.
-
Possible Causes:
-
Solutions:
-
Monitor Food and Water Intake: Closely monitor the animals' food and water consumption and body weight daily.
-
Provide Palatable Food: Offer a highly palatable and easily accessible food source to encourage eating.
-
Supplementation: If necessary, provide supplemental hydration (e.g., hydrogel) or nutrition.
-
Dose Adjustment: If the anorectic effect is severe, consider adjusting the dose of this compound.
-
Data Presentation
Table 1: Effect of this compound on Locomotor Activity in Rodents
| Species | Dose (mg/kg, s.c.) | Effect on Locomotor Activity | Reference |
| Mice | 1 - 10 | Dose-dependent decrease in cocaine-induced locomotor activity | [5] |
| Rats | 0.1 - 1.0 | No significant effect on baseline locomotor activity | [8] |
| Marmosets | Not specified | Increased locomotor activity in an MPTP-induced Parkinsonian model | [4] |
Table 2: Effect of this compound on Food Intake and Body Weight in Rats
| Dose (mg/kg, s.c.) | Effect on Food Intake | Effect on Body Weight | Reference |
| 0.1 - 1.0 | Suppressant effect, primarily by reducing meal size and duration | Not specified | [2][3][9] |
Table 3: General Stress Markers in Rodents Following Experimental Procedures
| Stressor | Physiological Marker | Species | Observed Change | Reference |
| Subcutaneous Injection | Plasma Corticosterone (B1669441) | Rats | Transient increase | [10] |
| Oral Gavage | Serum Corticosterone | Rats | Can be stressful and elevate corticosterone levels | [11] |
| Repeated Injections | Plasma Corticosterone | Mice | Can lead to a sensitized stress response | |
| Social Isolation | Plasma Corticosterone | Mice | Can alter baseline and stress-induced corticosterone levels |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Rats
Materials:
-
This compound
-
Sterile 0.9% saline
-
Sterile 1 ml syringes
-
Sterile 27-30 gauge needles
-
Animal scale
-
Appropriate animal restraint device (optional)
Procedure:
-
Solution Preparation:
-
Aseptically prepare a solution of this compound in sterile 0.9% saline to the desired concentration.[8]
-
Ensure the compound is completely dissolved. Gentle warming or vortexing may be used if necessary.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Habituate the rats to handling for at least 3-5 days prior to the experiment.
-
Weigh the animal to accurately calculate the injection volume.
-
Gently restrain the rat. The loose skin at the scruff of the neck is the preferred injection site.
-
-
Injection:
-
Swab the injection site with 70% ethanol and allow it to dry.
-
Gently lift the skin to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the this compound solution smoothly. The recommended injection volume is typically 1 ml/kg of body weight.[8]
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Return the animal to its home cage and monitor for any adverse reactions, such as excessive grooming of the injection site, signs of pain, or abnormal behavior.
-
Monitor food and water intake and body weight for the duration of the experiment.
-
Protocol 2: Oral Gavage Administration of this compound in Mice
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Flexible plastic or metal feeding tube (gavage needle) of appropriate size for mice
-
1 ml syringe
-
Animal scale
Procedure:
-
Solution/Suspension Preparation:
-
Prepare a solution or a homogenous suspension of this compound in the chosen vehicle.
-
Ensure the concentration allows for an administration volume that is safe for the size of the mouse (typically 5-10 ml/kg).
-
-
Animal Preparation:
-
Habituate the mice to handling and the gavage procedure. This can be done by sham-gavaging with the vehicle for a few days before the experiment.
-
Weigh the mouse to calculate the correct dose volume.
-
Gently restrain the mouse, holding it in an upright position.
-
-
Gavage Administration:
-
Measure the length of the gavage tube from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Moisten the tip of the gavage tube with vehicle or water to lubricate it.
-
Gently insert the gavage tube into the mouse's mouth, passing it over the tongue and down the esophagus. The tube should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administer the this compound solution/suspension slowly and smoothly.
-
Gently remove the gavage tube.
-
-
Post-gavage Monitoring:
-
Return the mouse to its home cage and observe for any signs of distress, such as difficulty breathing, coughing, or regurgitation.
-
Monitor food and water intake and body weight.
-
Mandatory Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway activated by A-77636.
Caption: General experimental workflow for a behavioral study.
References
- 1. This compound | Dopamine D1 agonist | Probechem Biochemicals [probechem.com]
- 2. A 77636 hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anorectic effect of the selective dopamine D1-receptor agonist A-77636 determined by meal pattern analysis in free-feeding rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness of different corticosterone administration methods to elevate corticosterone serum levels, induce depressive-like behavior, and affect neurogenesis levels in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Corticosterone after acute stress prevents the delayed effects on the amygdala - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating A-77636 Hydrochloride Efficacy in a New Animal Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A-77636 hydrochloride, a potent dopamine (B1211576) D1 receptor agonist, with alternative compounds. It is designed to assist researchers in validating the efficacy of A-77636 in a novel animal model, specifically focusing on cognitive deficits relevant to schizophrenia. The information presented includes comparative efficacy data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to this compound and Alternatives
This compound is a potent and selective dopamine D1 receptor full agonist.[1][2] It has demonstrated efficacy in preclinical models of Parkinson's disease.[3] However, a significant limitation of A-77636 is the rapid development of tolerance with repeated administration.[3][4] This guide will compare A-77636 with other D1 receptor agonists, including SKF81297, dihydrexidine (B1670578), and the partial agonist tavapadon, which may offer different tolerance and efficacy profiles.
Comparative Efficacy and Tolerance
To objectively assess the potential of A-77636 in a new animal model, it is crucial to compare its performance against other D1 receptor agonists. The following tables summarize key in vivo efficacy and tolerance data from rodent and primate models.
Table 1: In Vivo Efficacy of D1 Receptor Agonists in Locomotor Activity Models
| Compound | Animal Model | Dosing (mg/kg) | Route | Observed Effect | Citation(s) |
| A-77636 | 6-OHDA-lesioned rats | 0.1 - 1.0 | s.c. | Contralateral rotations | [3] |
| Swiss-Webster mice | 1 - 10 | i.p. | Decreased cocaine-induced locomotor activity | [1][5] | |
| SKF81297 | Aged monkeys | 0.001 - 0.1 | i.m. | Dose-dependent effects on delayed response performance | [2] |
| Swiss-Webster mice | 1 - 10 | i.p. | Decreased cocaine-induced locomotor activity | [1][5] | |
| Dihydrexidine | MPTP-treated monkeys | 0.1 - 1.0 | i.m. | Improved delayed response performance | |
| Rats | 3 - 36 | i.p. | Increased acetylcholine (B1216132) efflux in the hippocampus | [6] | |
| Tavapadon | MPTP-treated primates | 0.1 | p.o. | Motor improvements comparable to levodopa | [7] |
| Early Parkinson's patients | 5 - 15 | p.o. | Significant improvement in MDS-UPDRS scores | [8][9][10][11] |
Table 2: Tolerance Profile of D1 Receptor Agonists
| Compound | Animal Model | Dosing Regimen | Observation | Citation(s) |
| A-77636 | 6-OHDA-lesioned rats | Daily s.c. injections | Rapid and complete tolerance to rotational behavior | [3] |
| In vitro (SK-N-MC cells) | 1-hour pretreatment | Significant residual cAMP production, suggesting slow dissociation and receptor desensitization | [4] | |
| SKF81297 | Aged monkeys | Repeated i.m. injections | Maintained efficacy on delayed response performance with intermittent dosing | [2] |
| Dihydrexidine | Rats | Daily i.p. injections over 14 days | Tolerance to the stimulatory action on acetylcholine efflux | [6] |
| Tavapadon | Non-human primate model of PD | Not specified | Reduced risk of behavioral tolerance suggested due to partial agonism and reduced β-arrestin recruitment | [7] |
Validating Efficacy in a New Animal Model: Phencyclidine (PCP)-Induced Cognitive Deficits
A promising new avenue for evaluating the therapeutic potential of A-77636 is in animal models of cognitive impairment, which is a core feature of schizophrenia. The phencyclidine (PCP)-induced cognitive deficit model in rats is a well-established paradigm for this purpose.[12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]
Rationale for Model Selection
-
Clinical Relevance: PCP, an NMDA receptor antagonist, induces behavioral and cognitive deficits in rodents that mimic aspects of schizophrenia in humans.[12][13][21][22]
-
Dopaminergic Involvement: The prefrontal cortex, which is crucial for cognitive functions, is heavily innervated by dopaminergic neurons, and D1 receptor dysfunction is implicated in the cognitive symptoms of schizophrenia.
-
Established Assays: Cognitive function in this model can be reliably assessed using behavioral tasks such as the Novel Object Recognition (NOR) test and the Operant Reversal Learning (ORL) task.[27][28][29][30][31][32][33][34][35][36]
Detailed Experimental Protocols
Phencyclidine (PCP)-Induced Cognitive Deficit Model in Rats
Objective: To induce cognitive deficits in rats relevant to schizophrenia.
Materials:
-
Phencyclidine (PCP) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male Lister Hooded or Sprague-Dawley rats (250-300g)
-
Standard laboratory animal housing
Procedure:
-
Habituation: Allow rats to acclimate to the housing facility for at least one week before the start of the experiment.
-
PCP Administration:
-
Dissolve PCP in sterile saline.
-
Administer PCP at a dose of 2 mg/kg intraperitoneally (i.p.) twice daily for 7 consecutive days.[15] A vehicle control group should receive equivalent volumes of saline.
-
-
Washout Period: A 7-day washout period following the final PCP injection is recommended to avoid acute drug effects confounding the cognitive testing.[21]
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Materials:
-
Open field arena (e.g., 50cm x 50cm x 50cm)
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough not to be displaced by the rats.
-
Video recording and analysis software.
Procedure:
-
Habituation: On two consecutive days prior to testing, place each rat in the empty arena for 5-10 minutes to acclimate.
-
Familiarization Phase (Day 3):
-
Place two identical objects in opposite corners of the arena.
-
Place a rat in the center of the arena and allow it to explore freely for 5 minutes.
-
Record the time spent exploring each object (nosing or touching the object with the nose and/or forepaws).
-
Return the rat to its home cage.
-
-
Test Phase (Day 3, after a retention interval, e.g., 1 hour or 24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the same rat back in the arena and record its exploration of the familiar and novel objects for 5 minutes.
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Operant Reversal Learning (ORL) Task
Objective: To assess cognitive flexibility.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and a cue light above each lever.
-
Food pellets (e.g., 45 mg sucrose (B13894) pellets).
-
Control software for the operant chambers.
Procedure:
-
Food Restriction: Gently food restrict the rats to 85-90% of their free-feeding body weight to motivate them to work for food rewards. Water should be available ad libitum.
-
Lever Press Training: Train the rats to press a lever for a food pellet reward on a continuous reinforcement schedule, followed by a fixed ratio (e.g., FR-1, FR-5) schedule until a stable response rate is achieved.
-
Discrimination Learning:
-
One lever is designated as the "correct" lever and the other as "incorrect". A press on the correct lever delivers a food pellet, while a press on the incorrect lever has no consequence.
-
A visual cue (e.g., illumination of the light above the correct lever) is presented to signal the correct lever.
-
Train the rats until they reach a criterion of performance (e.g., >80% correct responses in a session of 100 trials).
-
-
Reversal Learning:
-
Once the initial discrimination is learned, the contingencies are reversed. The previously incorrect lever becomes the correct lever, and vice versa.
-
Record the number of trials required for the rat to reach the same performance criterion on the reversed task.
-
-
Data Analysis: The primary measure is the number of errors made during the reversal phase. An increase in errors indicates a deficit in cognitive flexibility.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of the D1 receptor agonist A-77636.
Experimental Workflow for Efficacy Validation
Caption: Experimental workflow for validating A-77636 efficacy.
Logical Framework for New Animal Model Selection
Caption: Logical framework for selecting a new animal model.
References
- 1. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dinapsoline: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tolerance to the procholinergic action of the D1 receptor full agonist dihydrexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 9. neurologylive.com [neurologylive.com]
- 10. news.abbvie.com [news.abbvie.com]
- 11. news.abbvie.com [news.abbvie.com]
- 12. Neuroleptics ameliorate phencyclidine-induced impairments of short-term memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 14. Phencyclidine (PCP)-Induced Disruption in Cognitive Performance is Gender-Specific and Associated with a Reduction in Brain-Derived Neurotrophic Factor (BDNF) in Specific Regions of the Female Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phencyclidine (PCP)-induced disruption in cognitive performance is gender-specific and associated with a reduction in brain-derived neurotrophic factor (BDNF) in specific regions of the female rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reversal of PCP-induced learning and memory deficits in the Morris' water maze by sertindole and other antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of fluvoxamine: role of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the glycine transporter-1 inhibitor NFPS and D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | PCP modelling cognitive impairment related to schizophrenia in the mouse [frontiersin.org]
- 21. research.manchester.ac.uk [research.manchester.ac.uk]
- 22. Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of dopamine agonists and antagonists on PCP-induced stereotyped behaviour and social isolation in the rat social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sub-chronic psychotomimetic phencyclidine induces deficits in reversal learning and alterations in parvalbumin-immunoreactive expression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pridopidine Reverses Phencyclidine-Induced Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bacopa monnieri (Brahmi) Enhanced Cognitive Function and Prevented Cognitive Impairment by Increasing VGLUT2 Immunodensity in Prefrontal Cortex of Sub-Chronic Phencyclidine Rat Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. behaviorcloud.com [behaviorcloud.com]
- 29. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 30. maze.conductscience.com [maze.conductscience.com]
- 31. Operant Procedures for Assessing Behavioral Flexibility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 32. b-neuro.com [b-neuro.com]
- 33. Novel Object Recognition Test [protocols.io]
- 34. Basic Operant Behavioral Training [protocols.io]
- 35. Reversal learning in senescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of Dopamine D1 Receptor Agonists: A-77636 Hydrochloride vs. SKF-81297
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two widely studied dopamine (B1211576) D1 receptor full agonists: A-77636 hydrochloride and SKF-81297. By examining their effects on locomotor activity, rotational behavior in a Parkinson's disease model, and spatial working memory, this document aims to offer a clear, data-driven perspective on their respective pharmacological profiles.
At a Glance: Key Pharmacological Differences
| Parameter | This compound | SKF-81297 | Reference |
| Chemical Class | Isochroman | Benzazepine | [1] |
| Receptor Selectivity | Selective D1 Receptor Agonist | Selective D1-like Receptor Agonist | [2][3] |
| In Vivo Effects | Increased locomotor activity, contralateral turning in 6-OHDA lesioned rats, dose-dependent effects on working memory.[2][4][4] | Increased locomotor activity, contralateral turning in 6-OHDA lesioned rats, dose-dependent effects on working memory.[1][4][5] | |
| Key Differentiator | Prone to rapid tolerance (tachyphylaxis) development with repeated administration.[4] | Less prone to rapid tolerance compared to A-77636.[4] |
In-Depth Analysis of In Vivo Performance
Locomotor Activity
Both A-77636 and SKF-81297 have been shown to dose-dependently increase locomotor activity in rodents. However, a notable difference lies in the development of tolerance. Studies have indicated that repeated administration of A-77636 can lead to a rapid decrease in its stimulant effects, a phenomenon known as tachyphylaxis. In contrast, SKF-81297 appears to maintain its effects over a more extended period.[4]
Experimental Protocol: Locomotor Activity Assessment
-
Animals: Drug-naive Swiss-Webster mice are commonly used.[1]
-
Apparatus: Locomotor activity is typically measured in clear acrylic boxes equipped with photobeams to detect movement.[6]
-
Procedure:
-
Mice are habituated to the testing environment and handling procedures.[6]
-
Animals are pretreated with either vehicle, this compound, or SKF-81297 at varying doses (e.g., 1-10 mg/kg, intraperitoneally).[1]
-
Immediately following injection, mice are placed in the locomotor activity chambers.
-
Horizontal and vertical movements are recorded for a specified duration, typically 30-60 minutes.[1][7]
-
-
Data Analysis: The total number of beam breaks or distance traveled is quantified and compared between treatment groups.
Rotational Behavior in a Parkinson's Disease Model
In unilateral 6-hydroxydopamine (6-OHDA)-lesioned rats, a widely accepted animal model of Parkinson's disease, both A-77636 and SKF-81297 induce contralateral rotations (turning away from the lesioned side). This effect is indicative of their ability to stimulate dopamine D1 receptors in the dopamine-depleted striatum. A-77636 has been noted for its prolonged duration of action in this model.[2]
Experimental Protocol: Rotational Behavior Assessment
-
Animals: Male Sprague-Dawley or Wistar rats with unilateral 6-OHDA lesions of the substantia nigra.[2][8]
-
Apparatus: Automated rotometers are used to quantify full body rotations.
-
Procedure:
-
Following a recovery period after the 6-OHDA lesioning surgery, rats are administered either this compound or SKF-81297.
-
The number of contralateral and ipsilateral rotations is recorded for a set period, which can extend for several hours to capture the full duration of the drug's effect.[2]
-
-
Data Analysis: The net contralateral rotations per minute are calculated and compared across different doses and compounds.
Spatial Working Memory in Aged Monkeys
Both agonists have been demonstrated to have dose-dependent effects on spatial working memory in aged non-human primates. Low doses of both A-77636 and SKF-81297 have been shown to improve performance on delayed-response tasks, a measure of prefrontal cortex-dependent working memory. Conversely, higher doses can impair performance, highlighting a narrow therapeutic window for cognitive enhancement.[4]
Experimental Protocol: Spatial Working Memory Assessment
-
Animals: Aged rhesus monkeys (Macaca mulatta).[4]
-
Apparatus: A delayed-response task apparatus is used, where the monkey must remember the location of a briefly presented stimulus to receive a reward.
-
Procedure:
-
Monkeys are trained to a stable baseline performance on the delayed-response task.
-
This compound or SKF-81297 is administered at various doses prior to the testing session.[4]
-
The accuracy of the monkey's responses is recorded.
-
-
Data Analysis: The percentage of correct responses is calculated for each drug dose and compared to baseline performance.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of dopamine D1 receptor agonists and a typical experimental workflow for their in vivo comparison.
Caption: Dopamine D1 Receptor Signaling Pathway.
References
- 1. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKF 81297 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 4. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. va.gov [va.gov]
- 7. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The rotational behavior model: asymmetry in the effects of unilateral 6-OHDA lesions of the substantia nigra in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of A-77636 Hydrochloride Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of A-77636 hydrochloride, a potent and selective dopamine (B1211576) D1 receptor agonist, with genetic models involving the dopamine D1 receptor. The information presented is supported by experimental data to facilitate a comprehensive understanding of the cross-validation between pharmacological and genetic approaches in studying the dopamine D1 receptor system.
Introduction to this compound and Genetic Models
This compound is a widely used research tool for investigating the physiological and behavioral roles of the dopamine D1 receptor. It is a potent and selective agonist for the D1 receptor, with demonstrated effects on locomotor activity and potential therapeutic applications in conditions like Parkinson's disease.[1] Genetic models, particularly knockout mice lacking the dopamine D1 receptor (Drd1a-/-), provide a powerful complementary approach to dissect the specific functions of this receptor. By comparing the effects of A-77636 in wild-type animals to the phenotype of D1 receptor knockout mice, researchers can validate the on-target effects of the compound and gain deeper insights into the D1 receptor's role in various physiological processes.
Comparative Data Presentation
The following tables summarize the key quantitative data comparing the pharmacological effects of this compound with the phenotype of dopamine D1 receptor knockout mice.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | 39.8 | [1] |
| Dopamine D2 | >10,000 | [1] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Effects on Locomotor Activity
| Model | Treatment/Condition | Key Findings | Reference(s) |
| Pharmacological Model | |||
| Wild-Type Mice | A-77636 (0.3 - 3.0 mg/kg) | Dose-dependent increase in locomotor activity. At higher doses, a bell-shaped dose-response curve is observed, with a reduction in activity due to competing stereotyped behaviors. | [2][3] |
| 6-OHDA Lesioned Rats | A-77636 | Prolonged contralateral turning behavior, indicative of dopamine receptor stimulation in the denervated striatum. | [1] |
| Genetic Model | |||
| D1 Receptor Knockout Mice | Saline | Increased basal locomotor activity (hyperactivity) compared to wild-type mice. | [4][5] |
| D1 Receptor Knockout Mice | A-77636 | No significant increase in locomotor activity, demonstrating the D1 receptor-dependence of A-77636's effects. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Open Field Test for Locomotor Activity
Objective: To assess spontaneous and drug-induced locomotor activity in mice.
Apparatus: A square arena (typically 40 x 40 cm or 50 x 50 cm) with walls to prevent escape. The arena is often equipped with automated photobeam detectors or a video tracking system to record the animal's movement.
Procedure:
-
Acclimation: Mice are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.
-
Habituation (for drug studies): Mice are placed in the open field for a set period (e.g., 30-60 minutes) to allow for habituation to the novel environment before drug administration.
-
Drug Administration: this compound or vehicle (saline) is administered via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Testing: Immediately after injection, the mouse is placed in the center of the open field arena, and locomotor activity is recorded for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: The total distance traveled, time spent in different zones of the arena (center vs. periphery), and other behavioral parameters are quantified using the tracking software.
6-Hydroxydopamine (6-OHDA) Lesion Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway in rats to model Parkinson's disease and assess the effects of dopamine agonists.
Procedure:
-
Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A small hole is drilled in the skull above the target brain region (e.g., the medial forebrain bundle or the striatum).
-
6-OHDA Injection: A solution of 6-OHDA is slowly infused into the target area using a microsyringe. Desipramine is often pre-administered to protect noradrenergic neurons from the neurotoxin.
-
Post-operative Care: The animal is allowed to recover from surgery with appropriate post-operative care, including analgesics and monitoring.
-
Behavioral Testing: After a recovery period (typically 2-3 weeks), the rotational behavior induced by A-77636 or other dopamine agonists is measured. The number of contralateral (away from the lesioned side) turns is counted over a specific period.
Whole-Cell Patch-Clamp Recording in Striatal Slices
Objective: To measure the electrophysiological properties of striatal neurons and their response to dopamine receptor agonists.
Procedure:
-
Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the striatum (typically 250-300 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Neuronal activity (e.g., membrane potential, postsynaptic currents) is recorded using an amplifier and digitizer. The effects of A-77636 are assessed by bath-applying the drug to the slice.
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow: Cross-Validation of A-77636 Effects
Caption: Workflow for Cross-Validation.
Conclusion
The cross-validation of this compound's effects with dopamine D1 receptor knockout models provides compelling evidence for its on-target mechanism of action. The ability of A-77636 to increase locomotor activity in wild-type animals is absent in mice lacking the D1 receptor, confirming that this behavioral effect is mediated through D1 receptor activation. This convergence of pharmacological and genetic evidence strengthens the utility of both A-77636 as a selective D1 agonist and the D1 receptor knockout mouse as a valid model for studying the functions of this receptor. This comparative approach is crucial for the confident interpretation of experimental results and for the development of novel therapeutic strategies targeting the dopamine D1 receptor.
References
- 1. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct motor impairments of dopamine D1 and D2 receptor knockout mice revealed by three types of motor behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Distinct motor impairments of dopamine D1 and D2 receptor knockout mice revealed by three types of motor behavior [frontiersin.org]
A Comparative Guide to the Specificity of A-77636 Hydrochloride for Dopamine D1 vs. D5 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the selective D1-like receptor agonist, A-77636 hydrochloride, for the dopamine (B1211576) D1 receptor versus the dopamine D5 receptor. The following sections present quantitative data on its functional potency and efficacy, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Functional Potency and Efficacy of A-77636 at D1 and D5 Receptors
This compound is a potent agonist at both the D1 and D5 dopamine receptors. While often characterized as a D1-like agonist, recent studies have elucidated its distinct functional profile at each of these highly homologous receptors. The following table summarizes the functional potency (EC50) and maximal efficacy (Emax) of A-77636 in stimulating two key signaling pathways: G-protein-mediated cAMP production and β-arrestin recruitment.
| Receptor | Assay | A-77636 EC50 (nM) | A-77636 Emax (%) |
| D1 | cAMP Production | 3.0 | 99 |
| β-arrestin Recruitment | 34 | 130 (super agonist) | |
| D5 | cAMP Production | Not explicitly quantified | Full agonist |
| β-arrestin Recruitment | Not explicitly quantified | Full agonist |
Data for D1 and the qualitative assessment for D5 are derived from a 2024 study by Oakley et al.[1]
The data reveals that A-77636 is a potent, full agonist for cAMP production at the D1 receptor. Notably, it acts as a super agonist in recruiting β-arrestin to the D1 receptor, indicating a higher maximal effect than the reference agonist. While specific EC50 and Emax values for the D5 receptor were not detailed in the primary source, the study confirms that A-77636 is also a full agonist for both cAMP production and β-arrestin recruitment at the D5 receptor.[1]
Experimental Protocols
The data presented above is typically generated using in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches used to characterize the activity of compounds like A-77636 at dopamine receptors.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of A-77636 for D1 and D5 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human D1 or D5 dopamine receptors.
-
A radiolabeled ligand that binds to the receptor of interest (e.g., [³H]-SCH23390 for D1-like receptors).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell membranes expressing the target receptor are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of unlabeled A-77636 are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes and bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of A-77636 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of A-77636 at D1 and D5 receptors.
Materials:
-
Whole cells stably expressing either human D1 or D5 dopamine receptors.
-
This compound.
-
Cell culture medium.
-
A cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
A microplate reader capable of detecting the assay signal.
Procedure:
-
Cells expressing the target receptor are seeded in a microplate and cultured.
-
The cells are then treated with increasing concentrations of A-77636.
-
The cells are incubated for a specific period to allow for receptor activation and subsequent cAMP production.
-
The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP is quantified using a competitive immunoassay format provided by the cAMP assay kit.
-
The signal is measured using a microplate reader.
-
A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the A-77636 concentration.
-
The EC50 (the concentration of A-77636 that produces 50% of the maximal response) and Emax (the maximal response) are determined from the curve.
Mandatory Visualizations
D1/D5 Receptor Signaling Pathway
Both D1 and D5 receptors are Gs-coupled receptors. Upon agonist binding, they initiate a signaling cascade that leads to the production of cAMP.
Caption: D1/D5 Receptor Gs-coupled Signaling Pathway.
Experimental Workflow for a cAMP Functional Assay
The following diagram illustrates the key steps involved in a typical cAMP functional assay to determine the potency and efficacy of a test compound.
References
A Comparative Analysis of A-77636 Hydrochloride: In Vitro and In Vivo Potency
A-77636 hydrochloride is a potent and selective non-catechol agonist for the dopamine (B1211576) D1 receptor. Its distinct pharmacological profile, characterized by high potency and a long duration of action, has made it a valuable tool in neuroscience research, particularly in studies related to Parkinson's disease and cognitive function. This guide provides a comparative overview of the in vitro and in vivo potency of A-77636, supported by experimental data and detailed protocols.
Data Presentation
The potency of A-77636 has been quantified through various in vitro and in vivo assays. The following tables summarize these key findings for easy comparison.
In Vitro Potency of A-77636
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 39.8 nM (pKi = 7.40 ± 0.09) | Dopamine D1 Receptor Binding Assay | [1][2][3] |
| Functional Potency (EC50) | 1.1 nM (pEC50 = 8.13) | Fish Retina (D1 Receptor Agonism) | [1][2] |
| Functional Potency (EC50) | pEC50 = 8.97 | Rat Caudate-Putamen (D1 Receptor Agonism) | [1][3] |
| Selectivity | EC50 > 10 µM | Dopamine D2 Receptor Functional Assay | [1] |
In Vivo Potency of A-77636
| Model | Endpoint | Effective Dose (ED50) / Dose | Administration | Reference |
| 6-OHDA-Lesioned Rats | Contralateral Turning | ED50 = 0.32 µmol/kg | Subcutaneous (s.c.) | [2] |
| Rats | Forelimb Clonus | ED50 = 12.3 µmol/kg | Subcutaneous (s.c.) | [2] |
| Mice | Forelimb Clonus | ED50 = 12.1 µmol/kg | Subcutaneous (s.c.) | [2] |
| MPTP-Treated Marmosets | Antiparkinsonian Effects | 0.5, 1.0, or 2.0 µmol/kg | Oral (p.o.) | [2] |
| Aged Monkeys | Spatial Working Memory | Dose-dependent (low doses improve, high doses impair) | - | [4] |
| Rats | Acetylcholine (B1216132) Release | 1-4 µmol/kg | Subcutaneous (s.c.) | [5] |
Mechanism of Action and Signaling Pathway
A-77636 acts as a selective agonist at the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gαs/olf subunit.[6] Upon activation by an agonist like A-77636, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating neuronal excitability and gene expression.[6] A-77636 is also noted for being a potent "super agonist" for β-arrestin2 recruitment, which can lead to receptor internalization.[7] Its slow dissociation from the D1 receptor is thought to contribute to its prolonged action and the rapid development of behavioral tolerance observed in vivo.[8]
Caption: Dopamine D1 Receptor Signaling Pathway Activated by A-77636.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the potency of A-77636.
In Vitro: D1 Receptor Binding Assay
This assay determines the affinity of a compound (like A-77636) for the D1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Preparation of Membranes: Homogenize tissue rich in D1 receptors (e.g., rat striatum) in a suitable buffer and centrifuge to isolate the cell membrane fraction.
-
Binding Reaction: Incubate the membranes with a constant concentration of a D1-selective radioligand (e.g., [³H]SCH 23390) and varying concentrations of the test compound (A-77636).
-
Incubation and Separation: Allow the reaction to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of A-77636. Use non-linear regression to calculate the IC50 (concentration of A-77636 that displaces 50% of the radioligand), which is then converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: Workflow for an In Vitro Radioligand Binding Assay.
In Vivo: 6-OHDA-Lesioned Rat Model
This is a widely used animal model of Parkinson's disease to assess the efficacy of dopaminergic drugs. A unilateral lesion of the nigrostriatal pathway with 6-hydroxydopamine (6-OHDA) makes the postsynaptic dopamine receptors on the lesioned side hypersensitive.
-
Surgical Procedure: Anesthetize rats and stereotaxically inject 6-OHDA into the medial forebrain bundle on one side of the brain to destroy dopaminergic neurons.
-
Recovery: Allow the animals to recover for a period of 2-3 weeks to allow for the development of receptor supersensitivity.
-
Drug Administration: Administer this compound via the desired route (e.g., subcutaneous injection).[2]
-
Behavioral Observation: Place the rat in a circular arena and record its rotational behavior (turns contralateral, or away from, the lesioned side). The number of rotations is a measure of D1 receptor stimulation.
-
Data Analysis: Quantify the number of net contralateral turns over a set period (e.g., >20 hours for A-77636).[1] Construct a dose-response curve to determine the ED50, the dose required to produce 50% of the maximal rotational response.
Caption: Workflow for the In Vivo 6-OHDA-Lesioned Rat Model.
References
- 1. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potent and selective dopamine D1 receptor agonist A-77636 increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A-77636 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Duration of Action of Dopamine D1 Receptor Agonists: A-77636 Hydrochloride versus Newer Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the duration of action of the well-characterized dopamine (B1211576) D1 receptor agonist, A-77636 hydrochloride, with that of several newer compounds. The information presented is intended to assist researchers in selecting the appropriate tools for their in vitro and in vivo studies and to provide context for the development of novel D1 receptor-targeted therapeutics.
Introduction
This compound is a potent and selective dopamine D1 receptor full agonist that has been extensively used as a research tool.[1][2] A key characteristic of A-77636 is its long duration of action, which has been attributed to its slow dissociation from the D1 receptor.[3][4] This prolonged receptor activation, however, can also lead to rapid receptor desensitization and tolerance, limiting its therapeutic potential.[3][5] In recent years, a number of newer dopamine D1 receptor agonists have been developed with varying pharmacokinetic and pharmacodynamic profiles. This guide evaluates the duration of action of A-77636 in comparison to these newer agents, providing available quantitative data and detailed experimental methodologies.
Quantitative Data Summary
The following table summarizes the available data on the duration of action and other relevant pharmacological parameters for this compound and selected newer or comparator dopamine D1 receptor agonists.
| Compound | Class | Duration of Action (in vivo) | Half-life (t½) | Receptor Binding | Key Findings & Citations |
| A-77636 HCl | Isochroman | > 20 hours (rat rotational behavior)[1][4] | Long (specific value not consistently reported) | Slow dissociation from D1R[3][4] | Elicits prolonged contralateral turning in 6-OHDA lesioned rats.[1] Its long duration is linked to slow receptor dissociation, leading to tolerance.[3][5] |
| Tavapadon | Non-catechol partial agonist | Allows for once-daily dosing in clinical trials[6] | ~24 hours[6] | Slower dissociation compared to dopamine[6] | A newer compound in clinical development for Parkinson's disease, designed for sustained receptor engagement with reduced potential for desensitization.[6][7] |
| Dihydrexidine (B1670578) | Phenanthridine full agonist | Short | 1-2 hours[8] | Faster dissociation compared to A-77636 | The first potent and selective full D1 agonist, but with a less favorable pharmacokinetic profile for sustained action.[8] |
| Apomorphine | Aporphine non-selective agonist (D1/D2) | ~56 minutes (motor effect)[9] | Short (terminal elimination half-life of ~1.7 hours sublingually)[10] | Faster dissociation compared to A-77636[6] | A short-acting agonist used for the acute treatment of "off" episodes in Parkinson's disease.[9] |
| A-81686 | Structurally related to A-77636 | Shorter than A-77636 | Not specified | Faster dissociation than A-77636[3] | Does not induce significant tolerance in vivo under similar conditions as A-77636, highlighting the impact of dissociation rate on long-term effects.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Rotational Behavior in 6-OHDA-Lesioned Rats
This model is a standard method for assessing the in vivo activity and duration of action of dopamine receptor agonists in a model of Parkinson's disease.
-
Animal Model: Unilateral 6-hydroxydopamine (6-OHDA) lesions are induced in the medial forebrain bundle of rats to create a model of dopamine depletion on one side of the brain.[11]
-
Drug Administration: this compound or other test compounds are administered systemically (e.g., subcutaneously or intraperitoneally).
-
Behavioral Monitoring: The rats are placed in automated rotometer bowls that record the number of full body turns in the contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) directions. Rotational behavior is typically monitored for an extended period (e.g., up to 24 hours or more) to determine the onset, peak, and duration of the drug's effect.[1]
-
Data Analysis: The net number of contralateral rotations per unit of time is calculated and plotted to generate a time-course of the drug's effect. The duration of action is defined as the time until the rotational behavior returns to baseline levels.
In Vitro cAMP Accumulation Assay
This assay is used to determine the potency and efficacy of D1 receptor agonists by measuring the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway.
-
Cell Line: SK-N-MC human neuroblastoma cells, which endogenously express functional dopamine D1 receptors, are commonly used.[3]
-
Cell Culture and Plating: Cells are cultured under standard conditions and then plated into multi-well plates.
-
Agonist Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with varying concentrations of the test agonist (e.g., A-77636, A-81686).
-
cAMP Measurement: After a specified incubation time, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the agonists. To assess the duration of action at the cellular level, agonist washout experiments can be performed, where the drug is removed after an initial incubation, and cAMP levels are measured at various time points thereafter.[3]
In Vivo Microdialysis for Acetylcholine (B1216132) Release
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions, providing insights into the neurochemical effects of D1 receptor agonists.
-
Animal Preparation: A microdialysis probe is stereotactically implanted into the brain region of interest (e.g., the prefrontal cortex or hippocampus) of an anesthetized rat.[12][13]
-
Perfusion and Sampling: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the aCSF, which is then collected in timed fractions.
-
Drug Administration: The D1 agonist is administered systemically, and dialysate samples are collected before and after drug administration to monitor changes in neurotransmitter levels.
-
Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[12]
-
Data Analysis: Changes in acetylcholine release are expressed as a percentage of the baseline levels. The time course of the effect is plotted to determine the onset, peak, and duration of the drug-induced change in neurotransmitter release.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Experimental Workflow for D1 Agonist Evaluation.
Conclusion
This compound remains a valuable tool for studying the consequences of sustained dopamine D1 receptor activation due to its remarkably long duration of action. However, the development of newer compounds such as tavapadon, with similarly long half-lives but potentially different signaling properties and a reduced tendency for receptor desensitization, offers new avenues for both basic research and therapeutic development. The choice of a D1 receptor agonist should be carefully considered based on the specific requirements of the study, with particular attention to the desired duration of action and the potential for tolerance development. The experimental protocols and data presented in this guide provide a framework for making these informed decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. Constitutive activity of a G protein‐coupled receptor, DRD1, contributes to human cerebral organoid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the D₁ dopamine full agonists, dihydrexidine and doxanthrine, in the 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to A-77636 Hydrochloride and Other Dopamine D1 Receptor Agonists: Exploring Interactions with Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of A-77636 hydrochloride with other selective dopamine (B1211576) D1 receptor agonists, focusing on its interaction with various neurotransmitter systems. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Overview of this compound
This compound is a potent and selective full agonist for the dopamine D1-like receptors (D1 and D5). It has demonstrated efficacy in preclinical models of Parkinson's disease.[1][2][3] Its primary mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4]
Comparison of Pharmacological Profiles
The following table summarizes the binding affinities and functional potencies of this compound and other selected D1 receptor agonists.
| Compound | Primary Target | Ki (nM) D1 Receptor | Ki (nM) D2 Receptor | EC50 (cAMP) (nM) | Notes |
| A-77636 | D1 Agonist | 39.8[2][5] | >10,000[6] | 1.1[5] | Full agonist. Also shown to be a potent inducer of β-arrestin recruitment.[7] |
| Dihydrexidine | D1 Agonist | ~10 | 130[6] | Similar to dopamine | Full agonist. Screened against 40 other receptors with significant affinity only for α2-adrenergic receptors (IC50 ≈ 230 nM).[6] |
| SKF81297 | D1 Agonist | 1.9 | - | 1.4 | Selective D1-like receptor agonist.[8] |
| Dinapsoline | D1 Agonist | - | - | - | Potent, full D1 agonist with limited selectivity over D2 receptors.[9][10] |
| Tavapadon | D1/D5 Partial Agonist | 9 (D1), 13 (D5)[11][12][13][14] | ≥4870[11][12][13][14] | 19 (D1), 17 (D5)[11][14] | Partial agonist with biased agonism for Gs-coupled signaling.[13] |
Interaction with Other Neurotransmitter Systems
While this compound is highly selective for the D1 receptor, it is not devoid of interactions with other neurotransmitter systems.
Cholinergic System
A significant interaction has been observed with the cholinergic system. Administration of A-77636 has been shown to increase the release of acetylcholine (B1216132) in the rat frontal cortex and hippocampus.[15] This effect is blocked by the D1 antagonist SCH 23390, indicating that it is a downstream consequence of D1 receptor activation.
Other Neurotransmitter Systems
Comprehensive public screening data for this compound against a broad panel of neurotransmitter receptors (e.g., serotonergic, adrenergic, GABAergic, glutamatergic) is limited. However, based on the high selectivity reported in initial studies, significant direct interactions at pharmacologically relevant concentrations are not expected, though indirect network effects are likely. For comparison, a broad screening of the D1 agonist Dihydrexidine showed its only other significant interaction was with α2-adrenergic receptors.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
Radioligand Binding Assay for D1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of A-77636 and comparator compounds for the dopamine D1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]SCH23390 (a D1 antagonist).
-
Test compounds: this compound and other D1 agonists.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled D1 antagonist (e.g., 1 µM SCH23390).
-
96-well plates, filter mats (e.g., GF/C), scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [3H]SCH23390 (typically near its Kd value), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter mats using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
Objective: To measure the functional potency (EC50) and efficacy of A-77636 and comparator compounds in stimulating cAMP production.
Materials:
-
Cells expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
Test compounds: this compound and other D1 agonists.
-
Cell culture medium.
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
Procedure:
-
Plate the cells in a 96-well plate and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with stimulation buffer and incubate.
-
Prepare serial dilutions of the test compounds in the stimulation buffer.
-
Add the diluted test compounds to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit protocol to release the intracellular cAMP.
-
Perform the cAMP detection assay following the manufacturer's instructions. This typically involves a competitive immunoassay or a bioluminescent reporter system.
-
Measure the signal (e.g., fluorescence, absorbance, or luminescence) using a plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced in each well from the standard curve.
-
Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response (Emax).
In Vivo Microdialysis for Acetylcholine Release
Objective: To measure the effect of A-77636 on the extracellular levels of acetylcholine in a specific brain region (e.g., prefrontal cortex or hippocampus) of a freely moving animal.
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus.
-
Guide cannulas and microdialysis probes.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound.
-
A liquid chromatography system with electrochemical detection (HPLC-ECD) or mass spectrometry (LC-MS) for acetylcholine analysis.
Procedure:
-
Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula aimed at the brain region of interest. Allow the animal to recover for several days.
-
Microdialysis: On the day of the experiment, gently insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.
-
Drug Administration: Administer this compound (e.g., via subcutaneous or intraperitoneal injection) or vehicle.
-
Post-treatment Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for acetylcholine content using HPLC-ECD or LC-MS.
-
Data Analysis: Express the acetylcholine concentrations in each post-treatment sample as a percentage of the average baseline concentration. Compare the time course of acetylcholine release between the A-77636 and vehicle-treated groups.
Conclusion
This compound is a potent and selective dopamine D1 receptor full agonist. While its primary interaction is with the dopaminergic system, it also indirectly modulates the cholinergic system, leading to increased acetylcholine release. A comprehensive understanding of its direct off-target effects on other neurotransmitter systems is currently limited by the lack of publicly available broad receptor screening data. This guide provides a framework for comparing A-77636 to other D1 agonists and outlines key experimental protocols for its further characterization. Researchers are encouraged to consider the potential for both direct and indirect interactions with other neurotransmitter systems when designing and interpreting studies with this compound.
References
- 1. A-77636 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine D1-like receptor activation decreases nicotine intake in rats with short or long access to nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]
- 10. Dinapsoline: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tavapadon - Wikipedia [en.wikipedia.org]
- 14. Tavapadon (CVL-75, PF-06649751) | Dopamine D1/D5 agonist | Probechem Biochemicals [probechem.com]
- 15. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to A-77636 Hydrochloride and Other D1 Receptor Agonists
For researchers and drug development professionals investigating the dopamine (B1211576) D1 receptor, A-77636 hydrochloride stands out as a potent and selective agonist. This guide provides a comprehensive comparison of A-77636 with other commonly used D1 receptor agonists, supported by experimental data and detailed protocols to aid in the replication of published findings.
Comparative Analysis of D1 Receptor Agonists
This compound is a full agonist of the dopamine D1 receptor, known for its high potency and long-lasting effects.[1] To provide a clear quantitative comparison, the following table summarizes the binding affinities (Ki) and functional potencies (EC50) of A-77636 and other selective D1 receptor agonists, as well as a common antagonist.
| Compound | Action | Receptor Target | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] |
| A-77636 | Full Agonist | Dopamine D1 | 39.8[1][2] | 1.1 (cAMP)[1], 3.31 (GIRK)[3], 34 (β-arrestin)[4] |
| SKF 81297 | Full Agonist | Dopamine D1 | 15[5] | 4.7 (cAMP)[5], 280 (β-arrestin)[4] |
| SKF 82958 | Full Agonist | Dopamine D1 | 4 (D1), 73 (D2)[6] | 491 (adenylate cyclase)[6] |
| A-81686 | Full Agonist | Dopamine D1 | - | - |
| SCH 23390 | Antagonist | Dopamine D1/D5 | 0.2 (D1), 0.3 (D5)[2][6][7] | - |
Note: Ki and EC50 values can vary between different studies and experimental conditions. The data presented here is a representative compilation from multiple sources.
Delving into the Mechanism: The D1 Receptor Signaling Pathway
Activation of the dopamine D1 receptor by an agonist like A-77636 initiates a well-defined signaling cascade. The receptor, a Gs protein-coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, ultimately modulating neuronal excitability and gene expression.
Caption: Dopamine D1 Receptor Signaling Pathway.
Experimental Protocols for Replicating Findings
To facilitate the replication of published data, detailed methodologies for key experiments are provided below.
In Vitro: cAMP Functional Assay
This protocol outlines a typical procedure for measuring the effect of D1 receptor agonists on intracellular cAMP levels.
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D1 receptor.
-
Maintain cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Plate cells in 96-well plates and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.
-
Prepare serial dilutions of this compound and other test agonists.
-
Add the agonist solutions to the cells and incubate for 15-30 minutes at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Detection:
-
Measure cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Generate dose-response curves and calculate EC50 values for each agonist.
-
In Vivo: Locomotor Activity Assessment in Rodents
This protocol describes a standard method for evaluating the effect of D1 receptor agonists on locomotor activity in rats or mice.
-
Animal Acclimation:
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
-
Experimental Setup:
-
Use open-field arenas equipped with automated photobeam detection systems to track horizontal and vertical movements.
-
Habituate each animal to the testing chamber for a predetermined period (e.g., 30-60 minutes) on the day before the experiment.
-
-
Drug Administration and Data Collection:
-
On the test day, administer this compound or other agonists via a suitable route (e.g., subcutaneous or intraperitoneal injection).
-
Immediately place the animal back into the open-field arena.
-
Record locomotor activity for a specified duration (e.g., 60-120 minutes).
-
Analyze the data to determine parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Experimental Workflow: A Visual Guide
The following diagram illustrates a typical workflow for comparing the in vivo effects of different dopamine D1 receptor agonists.
References
- 1. SCH 23390, a selective dopamine D1 antagonist, activates dopamine neurons but fails to prevent their inhibition by apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. umu.diva-portal.org [umu.diva-portal.org]
- 4. biorxiv.org [biorxiv.org]
- 5. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
Safety Operating Guide
Navigating the Safe Disposal of A-77636 Hydrochloride: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of investigational compounds like A-77636 hydrochloride are paramount to ensuring a safe and compliant laboratory environment. While specific disposal protocols for this compound are not publicly available, adherence to general best practices for the disposal of research-grade chemicals is essential. This guide provides a comprehensive framework for the safe disposal of this compound, drawing from established laboratory chemical waste management guidelines.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step in establishing safe handling and disposal procedures.
| Property | Data |
| Chemical Name | (1R-cis)-1-(Aminomethyl)-3,4-dihydro-3-tricyclo[3.3.1.13,7]dec-1-yl-[1H]-2-benzopyran-5,6-diol hydrochloride |
| Molecular Formula | C₂₀H₂₇NO₃·HCl |
| Molecular Weight | 365.9 g/mol |
| CAS Number | 145307-34-2 |
| Appearance | Off-white solid |
| Solubility | Soluble in water to 100 mM |
| Storage | Store at -20°C |
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Category | Recommendation |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical safety goggles |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous chemical waste. The following steps outline a safe and compliant disposal process.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused neat compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[1] Incompatible chemicals can react violently or produce toxic gases.[1] It is best practice to store acids and bases separately, and to keep oxidizing agents away from reducing agents and organic compounds.[1]
2. Waste Collection and Containment:
-
Use a designated, leak-proof, and chemically compatible waste container.[2] The container should be in good condition with a secure, tight-fitting lid.
-
For solid waste, a clearly labeled, sealed bag or container is appropriate.
-
For liquid waste, use a container that will not react with the solvent used to dissolve the this compound.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Note any other solvents or chemicals present in the waste mixture.
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3] This area should be at or near the point of waste generation.[3]
-
The SAA must be inspected weekly for any signs of leakage.[1]
-
Ensure that the total amount of hazardous waste in the SAA does not exceed regulatory limits (typically 55 gallons).[3]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4]
-
Do not dispose of this compound down the drain or in the regular trash.[4][5]
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, a general procedure for the on-site neutralization of small quantities of amine hydrochloride waste can be adapted as a precautionary measure before collection. This should only be performed by trained personnel in a fume hood.
On-Site Neutralization Protocol for Small Quantities of Amine Hydrochloride Waste
-
Dilution: In a large, chemical-resistant container (e.g., borosilicate glass), dilute the aqueous waste solution containing this compound with a large volume of water to control the reaction temperature.
-
Neutralization: Slowly add a weak basic solution, such as sodium bicarbonate, while stirring continuously.
-
pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0.
-
Collection: Once the pH is stable within the target range, transfer the neutralized solution to a properly labeled hazardous waste container for collection by your institution's EHS office.
Diagrams
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
